Product packaging for 2-(1H-pyrazol-4-yl)pyrazine(Cat. No.:CAS No. 849924-97-6)

2-(1H-pyrazol-4-yl)pyrazine

Cat. No.: B1275522
CAS No.: 849924-97-6
M. Wt: 146.15 g/mol
InChI Key: RJLTUYDPHVYZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-pyrazol-4-yl)pyrazine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B1275522 2-(1H-pyrazol-4-yl)pyrazine CAS No. 849924-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLTUYDPHVYZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402771
Record name 2-(1H-pyrazol-4-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-97-6
Record name 2-(1H-Pyrazol-4-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrazol-4-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-PYRAZOL-4-YL)PYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, biological significance, and experimental methodologies associated with the heterocyclic compound 2-(1H-pyrazol-4-yl)pyrazine. This molecule is of significant interest in medicinal chemistry due to its structural composition, featuring both a pyrazole and a pyrazine ring system. These motifs are prevalent in a wide array of biologically active compounds, particularly in the domain of kinase inhibition.[1][2][3][4]

Core Physicochemical Properties

This compound is an organic compound characterized by the fusion of two nitrogen-containing aromatic rings.[5] The presence of nitrogen atoms in both the pyrazole and pyrazine moieties makes it capable of participating in hydrogen bonding and coordinating with metal ions.[5] It is typically a solid at room temperature and is soluble in polar organic solvents.[5]

PropertyDataReference
Molecular Formula C₇H₆N₄[5]
Molecular Weight 146.15 g/mol [6]
CAS Number 849924-97-6[6]
IUPAC Name This compound[5]
SMILES C1=C(N=CN1)C2=CN=C=CN=C2[5]
InChI Key RJLTUYDPHVYZIR-UHFFFAOYSA-N[5]

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively published, its structural components are key pharmacophores in numerous therapeutic agents. The pyrazole and pyrazine scaffolds are integral to many small molecule kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders.[3][4]

Relevance as a Kinase Inhibitor Scaffold

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in various diseases.[3]

  • Pyrazine Moiety: Several FDA-approved kinase inhibitors, such as Gilteritinib (FLT3/AXL inhibitor) and Acalabrutinib (BTK inhibitor), feature a pyrazine core, highlighting its importance in designing potent and selective drugs.[2]

  • Pyrazole Moiety: The pyrazole ring is another privileged structure in medicinal chemistry, found in drugs like Celecoxib (a COX-2 inhibitor) and various developmental kinase inhibitors targeting ROCK-II and LRRK2.[7][8][9]

The combination of these two rings in this compound suggests its potential as a scaffold for developing novel inhibitors against various kinase targets, such as those in the Janus Kinase (JAK) family.[10][11]

The JAK/STAT Signaling Pathway: A Potential Target

The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell growth, and hematopoiesis.[11] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and autoimmune diseases.[10] JAK inhibitors are therefore a significant class of therapeutics.[12] Given its structure, this compound could be investigated as a potential modulator of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT pSTAT STAT->P_STAT P_STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibits (Hypothesized)

Hypothesized inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole rings is a well-established area of organic chemistry. A common and classical method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[13] Multi-component reactions are also widely used for generating substituted pyrazoles efficiently.[14][15]

General Procedure for Knorr Pyrazole Synthesis: [13]

  • Reaction Setup: A β-ketoester (1 equivalent) is dissolved in a suitable solvent, such as ethanol or propanol, often with a catalytic amount of acid (e.g., acetic acid).

  • Hydrazine Addition: Hydrazine or a substituted hydrazine derivative (1-2 equivalents) is added to the solution.

  • Reaction: The mixture is heated to reflux for a specified period, during which the pyrazole ring is formed via condensation and subsequent cyclization.

  • Workup and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified using techniques like recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Generic Protocol)

To evaluate the potential of this compound as a kinase inhibitor (e.g., against a JAK family member), a luminescence-based ATP consumption assay like the ADP-Glo™ Kinase Assay is a standard method.[12][16] This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. Nanogram quantities are then dispensed into a 384-well assay plate. Control wells containing DMSO (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) are included.[16]

  • Enzyme/Substrate Addition: A solution containing the target kinase (e.g., recombinant JAK1) and its specific peptide substrate (e.g., IRS1 peptide) is added to the wells. The plate is incubated to allow the compound to bind to the kinase.[16][17]

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP. The final ATP concentration is typically at or near the Michaelis constant (Km) of the enzyme to ensure accurate IC₅₀ determination for ATP-competitive inhibitors. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature or 30°C.[16][17]

  • Reaction Termination and ADP Detection: The reaction is stopped by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[16]

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.[16]

  • Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is calculated relative to the high and low controls. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[16]

Kinase_Assay_Workflow Start Start Step1 1. Prepare Compound Dilutions (e.g., this compound in DMSO) Start->Step1 Step2 2. Dispense Compound to 384-well Plate Step1->Step2 Step3 3. Add Kinase & Substrate Mix Step2->Step3 Step4 4. Initiate Reaction with ATP Step3->Step4 Step5 5. Incubate (e.g., 60 min) Step4->Step5 Step6 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step5->Step6 Step7 7. Develop Luminescent Signal (Add Kinase Detection Reagent) Step6->Step7 Step8 8. Read Luminescence Step7->Step8 Step9 9. Calculate % Inhibition & IC50 Step8->Step9 End End Step9->End

Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the field of kinase inhibition. Its fundamental structure combines two heterocycles known for their favorable interactions with kinase active sites. Future research should focus on the synthesis of a library of derivatives based on this core, followed by systematic screening against a panel of kinases to identify potent and selective inhibitors. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds with the potential for further preclinical and clinical development.

References

"2-(1H-pyrazol-4-yl)pyrazine" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. This heterocyclic compound is of interest in medicinal chemistry and materials science due to the combined electronic properties and binding capabilities of its pyrazine and pyrazole moieties.[1] This document details a probable synthetic route, characterization data, and experimental protocols to facilitate further research and application.

Chemical Structure and Properties

This compound is an organic compound featuring a pyrazine ring substituted at the 2-position with a 1H-pyrazol-4-yl group.[1] The pyrazine core is an electron-deficient aromatic system, while the pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The presence of multiple nitrogen atoms makes the molecule capable of acting as a ligand in coordination chemistry and participating in hydrogen bonding, which can be crucial for biological activity.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₄[1][2][3]
Molecular Weight 146.15 g/mol [3][4]
Monoisotopic Mass 146.05925 Da[2]
Melting Point 171-174 °C[4]
Appearance Solid at room temperature[1]
InChI Key RJLTUYDPHVYZIR-UHFFFAOYSA-N[1][2]
SMILES C1=CN=C(C=N1)C2=CNN=C2[2]
Predicted XlogP -0.3[2]
Spectroscopic and Analytical Data

Characterization of this compound is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] Predicted and expected analytical data are presented below.

Table 1: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 147.06653
[M+Na]⁺ 169.04847
[M-H]⁻ 145.05197
[M]⁺ 146.05870
Data sourced from predicted values.[2]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

NucleusExpected Chemical Shift (δ, ppm)Notes
¹H NMR 13.0 - 13.5 (s, 1H)Pyrazole N-H proton, broad singlet.
8.5 - 9.0 (m, 3H)Pyrazine C-H protons.
8.0 - 8.3 (s, 2H)Pyrazole C-H protons.
¹³C NMR 150 - 160Pyrazine C-N carbons.
140 - 145Pyrazine C-H carbons.
130 - 138Pyrazole C-H carbons.
115 - 125Pyrazole quaternary carbon.
Chemical shifts are estimates based on the analysis of similar heterocyclic structures.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, which is a common strategy for forming C-C bonds between two heterocyclic rings.[5] The Suzuki-Miyaura coupling is a particularly suitable method, utilizing a boronic acid or ester derivative of one heterocycle and a halide of the other.[6][7]

A plausible and efficient route involves the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Retrosynthetic Analysis and Workflow

The logical workflow for the synthesis is outlined below. The process begins with commercially available starting materials, 2-chloropyrazine and 1H-pyrazole, with the latter being converted to a boronic ester intermediate before the final coupling step.

G cluster_reactants Starting Materials cluster_intermediate_prep Intermediate Synthesis cluster_coupling Final Coupling Step Reactant1 2-Chloropyrazine Step2 Suzuki-Miyaura Cross-Coupling Reactant1->Step2 Reactant2 1H-Pyrazole Step1 Borylation of Pyrazole Reactant2->Step1 Intermediate Pyrazole-4-boronic acid pinacol ester Step1->Intermediate [Ir] catalyst, B2pin2 Intermediate->Step2 Product This compound Step2->Product Pd catalyst, Base, Solvent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from 1H-pyrazole.

Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Reaction Setup: To a dry, argon-purged flask, add 1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and an iridium-based catalyst such as [Ir(COD)OMe]₂ (1.5 mol%) with a bipyridine ligand like dtbpy (3.0 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Reaction Conditions: Stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pyrazole boronic ester as a white solid.

Step 2: Suzuki-Miyaura Coupling to form this compound

G Reactants Reactants: - 2-Chloropyrazine - Pyrazole-4-boronic acid pinacol ester Reaction Reaction Vessel (Heated under Argon) Reactants->Reaction CatalystSystem Catalyst System: - Pd(PPh₃)₄ or PdCl₂(dppf) - Base (e.g., K₂CO₃, Cs₂CO₃) CatalystSystem->Reaction Solvent Solvent: - 1,4-Dioxane/Water - Toluene/Water Solvent->Reaction Product Product: This compound Reaction->Product 80-100 °C, 12-24h

Caption: Key components of the Suzuki-Miyaura coupling step.

  • Reaction Setup: In a flask, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), 2-chloropyrazine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (2.5 eq).[8]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to 90 °C under an inert argon atmosphere and stir vigorously for 6-12 hours. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain this compound.

Potential Applications and Future Directions

The this compound scaffold is a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] Similarly, pyrazine-containing molecules are found in numerous FDA-approved drugs.[11] The combination of these two heterocycles offers opportunities for developing novel therapeutic agents. Further research could focus on the functionalization of this core structure to explore its structure-activity relationships (SAR) and to synthesize libraries of derivatives for high-throughput screening in various biological assays.

References

An In-depth Technical Guide to the Spectroscopic Profile of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 2-(1H-pyrazol-4-yl)pyrazine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document compiles predicted spectroscopic values and outlines established experimental protocols for its synthesis and analysis. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole- and pyrazine-based compounds in fields such as medicinal chemistry and materials science. It includes tabulated data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailed experimental methodologies, and workflow visualizations to facilitate laboratory application.

Introduction

This compound is a bicyclic aromatic heterocycle containing both a pyrazine and a pyrazole ring. The pyrazine moiety is a key scaffold in numerous clinically used drugs, valued for its role in compounds with antiviral, anticancer, and antidiabetic properties. Similarly, the pyrazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities. The combination of these two pharmacophores in a single molecule makes this compound a compound of significant interest for drug discovery and development.[1]

This document details the expected spectroscopic signature of this compound, providing a critical reference for its unambiguous identification and characterization.

Chemical Structure and Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure.

Caption: Chemical structure of this compound.

Table 1: General Properties of this compound

Property Value Reference
Molecular Formula C₇H₆N₄ [1]
Molecular Weight 146.15 g/mol [1]
Appearance Expected to be a solid at room temperature [1]

| Solubility | Soluble in polar organic solvents |[1] |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its constituent rings and data from analogous structures.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment Notes
~13.1 broad singlet 1H N-H (Pyrazole) Exchangeable with D₂O. Chemical shift is concentration and solvent dependent.
~9.0 singlet 1H H-3 (Pyrazine) Expected to be the most downfield pyrazine proton.
~8.7 doublet 1H H-5 (Pyrazine)
~8.6 doublet 1H H-6 (Pyrazine)
~8.4 singlet 1H H-3 (Pyrazole)

| ~8.0 | singlet | 1H | H-5 (Pyrazole) | |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Assignment Notes
~152.0 C-2 (Pyrazine) Carbon attached to the pyrazole ring.
~145.5 C-3 (Pyrazine)
~144.0 C-5 (Pyrazine)
~142.5 C-6 (Pyrazine)
~136.0 C-3/C-5 (Pyrazole) Chemical shifts for pyrazole carbons can be very similar.
~134.0 C-5/C-3 (Pyrazole)

| ~118.0 | C-4 (Pyrazole) | Carbon attached to the pyrazine ring. |

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3100 Medium, Broad N-H stretching (pyrazole ring)
3100 - 3000 Medium-Weak Aromatic C-H stretching
1600 - 1450 Strong-Medium C=C and C=N stretching (aromatic rings)
1400 - 1000 Medium-Strong In-plane C-H bending, ring vibrations (fingerprint region)

| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Ion Formula Calculated m/z
[M+H]⁺ [C₇H₇N₄]⁺ 147.0665
[M+Na]⁺ [C₇H₆N₄Na]⁺ 169.0485

| [M-H]⁻ | [C₇H₅N₄]⁻ | 145.0519 |

Experimental Protocols

This reaction involves the palladium-catalyzed coupling of a pyrazole boronic acid derivative with a halogenated pyrazine.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 2-Chloropyrazine Process Heat (e.g., 90-100 °C) Under Inert Atmosphere R1->Process R2 1H-Pyrazole-4-boronic acid, pinacol ester R2->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ or Cs₂CO₃ Base->Process Solvent Dioxane/Water Solvent->Process Product This compound Process->Product G Start Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Final Structure & Purity Confirmed NMR->Final MS->Final IR->Final

References

An In-depth Technical Guide on the Solubility and Stability of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for assessing the solubility and stability of the chemical compound 2-(1H-pyrazol-4-yl)pyrazine. As of the latest literature review, specific experimental solubility and stability data for this compound are not publicly available. The tables presented herein are illustrative templates designed to guide researchers in the presentation of experimentally determined data.

Introduction

This compound is a heterocyclic organic compound featuring both pyrazole and pyrazine moieties.[1] These structural components are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1] The pyrazole ring and the nitrogen atoms in the pyrazine ring allow for hydrogen bonding and potential coordination with metal ions.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its advancement in pharmaceutical research and development. These parameters fundamentally influence its biological activity, bioavailability, formulation development, and shelf-life. This guide outlines the standard experimental protocols for determining these key characteristics and provides a framework for the presentation of such data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₆N₄[1][2]
Molecular Weight 146.15 g/mol [3][4]
Appearance Solid at room temperature[1]
Melting Point 171-174 °C[3]
Predicted XlogP -0.3[5]

Solubility Studies

Aqueous and non-aqueous solubility are critical parameters that affect a compound's dissolution, absorption, and ultimately its bioavailability. While it is stated that this compound is soluble in polar organic solvents, quantitative data is essential for formulation development.[1]

Illustrative Solubility Data

The following table is a template for presenting experimentally determined solubility data for this compound in various pharmaceutically relevant solvents.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25Data not availableShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableShake-Flask
0.1 N HCl (pH 1.2)25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS pH 7.4) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure accuracy and precision.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solids C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state into a solution, often from a DMSO stock solution. This is a higher throughput method commonly used in early drug discovery.

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • In a 96-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Add a small volume of the DMSO stock solution to the aqueous buffer to initiate precipitation.

  • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the resulting solution using a nephelometer or determine the concentration of the dissolved compound after filtration or centrifugation by HPLC-UV.

Stability Studies

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Illustrative Stability Data

The following table provides a template for presenting data from forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.

Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 N HCl24 h60Data not availableData not available
Basic Hydrolysis 0.1 N NaOH24 h60Data not availableData not available
Oxidative Degradation 3% H₂O₂24 hRTData not availableData not available
Thermal Degradation Solid State48 h80Data not availableData not available
Photostability 1.2 million lux hours and 200 watt hours/m²-RTData not availableData not available
Experimental Protocols for Stability Assessment

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

General Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.

  • For each condition, prepare a control sample stored under ambient conditions and protected from light.

  • Expose the test samples to the specified stress conditions for a defined period.

  • At the end of the exposure period, neutralize the samples if necessary (for acidic and basic hydrolysis).

  • Analyze the stressed and control samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.

Specific Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.

  • Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

  • Photostability: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be protected from light with aluminum foil.[6]

G cluster_start cluster_conditions Stress Conditions cluster_analysis cluster_results Endpoints Start Prepare compound solution/solid Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Degradation % Degradation Analyze->Degradation Products Degradation Products Analyze->Products Pathway Degradation Pathway Analyze->Pathway

Caption: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide provides the necessary experimental frameworks for conducting these critical studies. While specific quantitative data for this compound is not yet available in the public domain, the detailed protocols and data presentation templates offered here provide a clear roadmap for researchers to generate and report this essential information. The insights gained from these studies will be invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any future drug product containing this compound.

References

Unveiling the Therapeutic Potential of 2-(1H-pyrazol-4-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless pursuit of novel therapeutic agents has led to a significant focus on heterocyclic compounds, with pyrazole and pyrazine moieties standing out for their versatile pharmacological profiles. The hybrid molecule, 2-(1H-pyrazol-4-yl)pyrazine, which incorporates both of these privileged scaffolds, presents a compelling case for in-depth investigation into its biological activities. While direct experimental data on this specific compound is nascent, this technical guide consolidates the known biological activities of closely related pyrazolylpyrazine analogs to forecast its therapeutic potential. This document serves as a foundational resource, offering quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to guide future research and development efforts.

Potential Biological Activities

The convergence of the pyrazole and pyrazine rings suggests that this compound could exhibit a range of biological activities, primarily in the realms of oncology, inflammation, and kinase-mediated signaling pathways.

Kinase Inhibitory Activity

Derivatives of pyrazolyl pyrazinamine have demonstrated significant potential as potent and selective kinase inhibitors, a critical area in cancer therapy.[1] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The pyrazolylpyrazine scaffold is being explored for its ability to target a variety of kinases implicated in cell proliferation and survival.

Table 1: Kinase Inhibitory Activity of Pyrazolyl Pyrazinamine Derivatives

Derivative ClassCompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolines 1bHaspin57[1]
1cHaspin66[1]
2cHaspin62[1]
1cDYRK1A165[1]
2cDYRK1A250[1]
1cCDK9/CycT380[1]
Pyrazolo[1,5-a]pyrimidines CPL302253 (54)PI3Kδ2.8[1]
32TrkA1.9[1]
32TrkB3.1[1]
32TrkC2.3[1]
CFI-402257 (24)TTK1.7[1]
Pyrazolo[3,4-d]pyrimidines Compound XSykPotent Inhibition[2]
Pyrazole CompoundTβRIKi = 15 nM[3]

Note: This table presents data for analogous compounds to suggest the potential of the this compound scaffold.

Anticancer Activity

The antiproliferative properties of pyrazole and pyrazine derivatives are well-documented.[4][5][6] These compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including the inhibition of kinases crucial for cancer cell survival. The evaluation of pyrazolyl-substituted compounds against various cancer cell lines has yielded promising results.

Table 2: Anticancer Activity of Pyrazolyl Derivatives

Compound ClassCompoundCancer Cell LineActivity MetricValueReference
Pyrazolyl Pyrazolines 58Non-small cell lung cancerGI500.04–2.20 µM[4]
58LeukemiaGI501.57–1.73 µM[4]
59HeLaIC5011.46 µM[4]
59NCI-H460IC5013.41 µM[4]
Pyrazolylnucleosides 6eLung (Hop-92)GI509.3 µM[5]
6eBreast (HS 578T)GI503.0 µM[5]
Pyrazolyl-substituted Benzochromanones 3iColon (HT-29)IC501.02 µM[7]
3iJAK1IC5014.73 nM[7]
3iJAK2IC5010.03 nM[7]

Note: This table showcases the anticancer potential of related pyrazole-containing structures.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents.[8][9][10] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the inflammatory cascade. Pyrazolo[3,4-b]pyrazines, in particular, have been evaluated for their anti-inflammatory effects.[11]

Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyrazines

CompoundAssayActivityReference
15Carrageenan-induced rat paw edemaRemarkable activity, comparable to indomethacin[11]
29Carrageenan-induced rat paw edemaRemarkable activity[11]

Note: This table highlights the anti-inflammatory potential of a closely related pyrazolopyrazine core structure.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, plate reader.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer.

    • The test compound is serially diluted and added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3]

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.[4][5][7]

Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animals: Male Wistar rats or a similar strain.

  • Reagents and Materials: Carrageenan solution (1% w/v in saline), test compound, reference drug (e.g., indomethacin), plethysmometer.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or reference drug is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of edema inhibition is calculated for each group compared to the control group that received only the vehicle and carrageenan.[11]

Visualizing the Pathways and Processes

To better understand the potential mechanisms of action and experimental designs, the following diagrams illustrate key concepts.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Kinase Enzyme Reaction_Mix Reaction Mixture in 96-well Plate Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Compound Test Compound (Serial Dilutions) Compound->Reaction_Mix Detection Quantify Product (e.g., Phosphorylation) Reaction_Mix->Detection Incubate & Stop Analysis Calculate IC50 Detection->Analysis Data Plotting

Caption: Workflow for an in vitro kinase inhibition assay.

TGF_Beta_Signaling TGFB TGF-β TBRII TβRII TGFB->TBRII TBRI TβRI TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Gene Expression (e.g., EMT) Nucleus->Gene_Expression regulates Inhibitor Pyrazole Inhibitor (e.g., this compound) Inhibitor->TBRI inhibits

Caption: Potential inhibition of the TGF-β signaling pathway.

Anticancer_Screening_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT_Add Add MTT Reagent Incubate2->MTT_Add Incubate3 Incubate 2-4h MTT_Add->Incubate3 Solubilize Add Solubilizer (DMSO) Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50/GI50 Read->Analyze

Caption: Experimental workflow for an MTT cell proliferation assay.

Conclusion and Future Directions

The presented data on analogous compounds strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its potential to act as a kinase inhibitor warrants significant further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound. Key next steps include:

  • In vitro screening: Profiling the compound against a broad panel of kinases and a diverse set of cancer cell lines.

  • Mechanism of action studies: Investigating the specific signaling pathways modulated by the compound.

  • In vivo efficacy studies: Evaluating the anti-inflammatory and antitumor effects in relevant animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for embarking on these future studies, with the ultimate goal of unlocking the full therapeutic potential of this intriguing heterocyclic compound.

References

The Ascendancy of Pyrazolyl-Pyrazines: A Technical Guide to Their Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – A comprehensive technical guide has been released today, detailing the discovery, history, and burgeoning significance of pyrazolyl-pyrazine compounds in the landscape of modern drug discovery. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this promising class of heterocyclic compounds.

The pyrazolyl-pyrazine scaffold, a unique amalgamation of a five-membered pyrazole ring and a six-membered pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its inherent properties, including the ability to engage in crucial hydrogen bond interactions with biological targets, have positioned it as a versatile core for the development of novel therapeutics, particularly in the realm of oncology.[2]

A Historical Perspective: From Heterocyclic Curiosities to Clinical Candidates

The journey of pyrazolyl-pyrazine compounds is rooted in the broader history of heterocyclic chemistry. The pyrazole ring was first synthesized in 1889 by Buchner, following the initial synthesis of a pyrazolone derivative by Ludwig Knorr in 1883.[3] Pyrazines, on the other hand, have long been recognized for their presence in nature and their diverse biological activities.[4]

The deliberate conjugation of these two heterocyclic systems represents a more recent strategic endeavor in drug design. This approach aims to harness the synergistic effects of both moieties: the pyrazole ring's capacity for strong target binding and the pyrazine's favorable metabolic and solubility profile.[5] This combination has proven particularly fruitful in the development of kinase inhibitors, a class of drugs that target the enzymes responsible for cell signaling and growth.[5][6] Fused bicyclic systems, such as the pyrazolo[1,5-a]pyrimidines, which share structural similarities with pyrazolyl-pyrazines, have also been a significant focus of research, leading to the development of potent inhibitors for various kinases.[7][8]

Synthetic Strategies: Building the Pyrazolyl-Pyrazine Core

The construction of the pyrazolyl-pyrazine backbone and its derivatives is achieved through a variety of synthetic routes. A common and foundational method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[9] This is often followed by reactions to construct or attach the pyrazine moiety.

A prevalent strategy for creating fused pyrazolo[1,5-a]pyrimidine systems, which provides insights into potential pyrazolyl-pyrazine syntheses, involves the reaction of a 3-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1] This approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

General Synthetic Workflow for Fused Pyrazolopyrimidine Core

G cluster_start Starting Materials cluster_product Product 3_Aminopyrazole 3-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Reaction 3_Aminopyrazole->Cyclocondensation Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Cyclocondensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolopyrimidine

General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolyl-pyrazine compounds exert their therapeutic effects primarily by inhibiting protein kinases, which are crucial regulators of cellular processes.[6] Dysregulation of these kinases is a hallmark of many diseases, especially cancer.[10] The pyrazolyl-pyrazine scaffold is adept at fitting into the ATP-binding pocket of kinases, thereby blocking their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

Key signaling pathways targeted by this class of compounds include:

  • c-Met and VEGFR-2 Signaling: These pathways are critical for angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.

  • CDK9 Signaling: Cyclin-dependent kinase 9 (CDK9) is involved in the regulation of transcription and is a target in various cancers.

  • TRK Signaling: Tropomyosin receptor kinases (TRKs) are involved in neuronal development and have been identified as oncogenic drivers in a range of tumors.

Inhibition of the c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS PyrazolylPyrazine Pyrazolyl-pyrazine Inhibitor PyrazolylPyrazine->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the c-Met signaling pathway by a pyrazolyl-pyrazine compound.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyrazolyl-pyrazine and related fused-ring compounds against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolyl-Pyrazine and Related Compounds

Compound IDTarget KinaseIC50 (nM)Reference
1a RIP178 (Kd)[11]
C03 TRKA56[1]
C09 TRKA57[1]
C10 TRKA26[1]
17l c-Met26[7]
17l VEGFR-22600[7]
3c CDK9160[12]

Table 2: In Vitro Anti-proliferative Activity of Pyrazolyl-Pyrazine and Related Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
C03 Km-12 (colon)0.304[1]
17l A549 (lung)0.98[7]
17l MCF-7 (breast)1.05[7]
17l HeLa (cervical)1.28[7]
3c Average (MCF7, HCT116, K652)6.66[12]
7a HepG2 (liver)6.1[13]
7b HepG2 (liver)7.9[13]

Key Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring that researchers can replicate and build upon the findings.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

A common synthetic route involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.[1]

  • A mixture of a 3-aminopyrazole derivative (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • The reaction mixture is heated to reflux for a specified period (typically 2-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used to determine the potency of compounds against specific kinases.[11]

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, a positive control inhibitor, and a DMSO negative control.

  • Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and a biotinylated substrate peptide.

  • Incubate the reaction for a defined period at a controlled temperature.

  • Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • After another incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the kinase activity.

G Dispense 1. Dispense Compounds & Kinase Incubate1 2. Pre-incubation Dispense->Incubate1 Initiate 3. Initiate Reaction (add ATP/Substrate) Incubate1->Initiate Incubate2 4. Kinase Reaction Initiate->Incubate2 Stop 5. Stop Reaction & Add Detection Reagents Incubate2->Stop Incubate3 6. Detection Incubation Stop->Incubate3 Read 7. Read Plate (HTRF Signal) Incubate3->Read

References

The Rise of a Privileged Scaffold: A Technical Guide to 2-(1H-pyrazol-4-yl)pyrazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced biological activity.[1] This whitepaper delves into the burgeoning class of compounds built around the 2-(1H-pyrazol-4-yl)pyrazine core, a scaffold that marries the well-established pharmacological profiles of both pyrazole and pyrazine moieties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of molecules.

Introduction: The Strategic Fusion of Pyrazole and Pyrazine

The pyrazole ring is a five-membered heterocycle renowned for its presence in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the pyrazine ring, a six-membered diazine, is a key pharmacophore in numerous bioactive molecules and approved drugs, recognized for its role in antitumor and anti-infective agents.[1][4]

The conjugation of these two "biologically privileged" scaffolds into the this compound framework presents a novel and successful strategy for designing potent and selective therapeutic agents.[1] These derivatives have garnered significant attention for their potential to modulate key cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[5][6] This document consolidates the current knowledge on these analogs, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action.

Synthesis of the this compound Core and its Derivatives

The construction of the pyrazolyl-pyrazine scaffold can be achieved through several synthetic strategies, primarily involving the formation of the pyrazole ring onto a pre-functionalized pyrazine or vice-versa. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized pyrazine intermediate.

A representative synthetic workflow involves the Vilsmeier-Haack reaction on hydrazones to generate 4-formyl pyrazole derivatives, which can then be further elaborated.[7] Another robust method involves the reaction of pre-formed 4-substituted pyrazoles with 2,6-dichloropyrazine.[8] Multicomponent reactions (MCRs) have also gained popularity for their efficiency and atom economy in generating highly substituted pyrazole derivatives.[9]

Below is a logical workflow for a common synthetic approach.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Core Scaffold cluster_derivatization Derivatization Reactions cluster_final Final Products A Pyrazine Precursor (e.g., 2-chloropyrazine) C Stille Coupling A->C B Pyrazole Synthon (e.g., 4-(tributylstannyl)-1H-pyrazole) B->C D This compound C->D Formation of C-C bond E N-Alkylation / N-Arylation (on Pyrazole) D->E F Halogenation (on Pyrazole/Pyrazine) D->F G Further Cross-Coupling (e.g., Suzuki, Sonogashira) D->G H Diverse Library of Analogs E->H F->H G->H

General Synthetic Workflow for this compound Analogs.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and apoptosis.[5]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole and pyrazine derivatives against a panel of human cancer cell lines. The fusion of these two heterocycles often leads to compounds with potent antiproliferative activity. For instance, pyrazole-based compounds have shown high inhibitory activities against leukemia (K562), breast (MCF-7), and lung (A549) cancer cells.[10] The specific substitution patterns on both the pyrazole and pyrazine rings play a critical role in determining the potency and selectivity of these compounds.[2]

Kinase Inhibition

A primary mechanism contributing to the anticancer effects of these compounds is the inhibition of cyclin-dependent kinases (CDKs), such as CDK2.[2][11] CDKs are key drivers of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDK2, these compounds can halt the cell cycle, particularly at the S and G2/M phases, and induce apoptosis (programmed cell death).[11] Other kinases targeted by pyrazole derivatives include EGFR, VEGFR-2, mTOR, and LRRK2, highlighting the scaffold's versatility in targeting various signaling pathways implicated in cancer and other diseases.[2][4][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyrazole and pyrazine-based compounds from recent literature. This data highlights the potential of these scaffolds as potent therapeutic agents.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ID Cancer Cell Line Assay Type IC50 / GI50 (µM) Reference
b17 HepG-2 (Liver) Cytotoxicity 3.57 [12]
Compound 57 HepG2 (Liver) Cytotoxicity 3.11 [2]
Compound 58 MCF7 (Breast) Cytotoxicity 4.06 [2]
Compound 37 MCF7 (Breast) Antiproliferative 5.21 [2]
Compound 33 HCT116 (Colon) Cytotoxicity < 23.7 [2]
Compound 43 MCF7 (Breast) Cytotoxicity 0.25 [2]
136b A549 (Lung) Anticancer 1.962 [3]

| 136b | MCF-7 (Breast) | Anticancer | 1.764 |[3] |

Table 2: Kinase Inhibitory Activity of Pyrazole-based Compounds

Compound ID Target Kinase Assay Type IC50 / Ki (nM) Reference
Compound 30 CDK2/cyclin A2 Enzyme Inhibition 60% inhib. @ 10µM [2]
Compound 34 CDK2 Enzyme Inhibition 95 [2]
Compound 15 CDK2 Enzyme Inhibition 5 [11]
Compound 16 Chk2 Enzyme Inhibition 48.4 [5]
Compound 17 Chk2 Enzyme Inhibition 17.9 [5]
Gilteritinib FLT3 Enzyme Inhibition 0.29 [4]

| Gilteritinib | AXL | Enzyme Inhibition | 0.73 |[4] |

Mechanism of Action: Signaling Pathway Visualization

As many this compound analogs function as CDK2 inhibitors, their primary mechanism involves disrupting the cell cycle. Inhibition of the CDK2/Cyclin E and CDK2/Cyclin A complexes prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), thereby blocking the transition from the G1 to the S phase of the cell cycle and inducing apoptosis.

G GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras/Raf/MEK/ERK Pathway GFR->Ras Activates CyclinD_CDK46 Cyclin D CDK4/6 Ras->CyclinD_CDK46 Upregulates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates (pRb) E2F E2F (Free) pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Transcriptionally Activates CyclinE_CDK2->pRb_E2F Further Phosphorylates (pRb) G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes CyclinA_CDK2 Cyclin A CDK2 S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase S_Phase->CyclinA_CDK2 Activates Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits Inhibitor->Apoptosis Induces

CDK2 Inhibition Pathway by Pyrazolyl-Pyrazine Derivatives.

Key Experimental Protocols

To facilitate further research, this section provides detailed, representative methodologies for the synthesis of a core intermediate and a standard biological assay.

Synthesis Protocol: 2,6-bis(4-chloropyrazol-1-yl)pyrazine

This protocol is adapted from methods used for synthesizing related di(pyrazol-1-yl)pyrazine compounds.[8]

  • Preparation of 2,6-bis(pyrazol-1-yl)pyrazine (bppz): A mixture of 2,6-dichloropyrazine, pyrazole, and potassium carbonate in DMF is heated under reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the bppz intermediate.

  • Chlorination: The bppz intermediate is dissolved in glacial acetic acid. An aqueous solution of sodium hypochlorite (NaClO) is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours at room temperature, with progress monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured into a beaker of ice-water. The resulting white precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with water, then with a small amount of cold ethanol, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 2,6-bis(4-chloropyrazol-1-yl)pyrazine.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13]

  • Cell Seeding: Human cancer cells (e.g., HepG-2, MCF-7) are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in growth medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The medium from the wells is aspirated, and 100 µL of the medium containing the test compound dilutions is added. Control wells receive medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising core for the development of novel therapeutics, particularly in oncology. The synthetic versatility of this framework allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated activity of these compounds as kinase inhibitors provides a clear mechanistic rationale for their anticancer effects.

Future research should focus on expanding the library of derivatives to probe the chemical space around this scaffold more thoroughly. Investigating their efficacy in in vivo models and exploring their potential against other therapeutic targets will be crucial next steps in translating the promise of these compounds into clinical reality. The continued exploration of pyrazole-pyrazine conjugates is poised to deliver the next generation of targeted therapies.

References

The Rise of 2-(1H-pyrazol-4-yl)pyrazine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 2-(1H-pyrazol-4-yl)pyrazine core is emerging as a significant pharmacophore in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide delves into the burgeoning importance of this heterocyclic scaffold, summarizing its biological activities with a focus on kinase inhibition, providing detailed experimental protocols for its evaluation, and visualizing its interaction with key cellular signaling pathways. The inherent drug-like properties of both the pyrazole and pyrazine moieties, including their ability to form crucial hydrogen bond interactions within ATP-binding sites, position this scaffold as a valuable starting point for the development of next-generation therapeutics targeting a range of diseases, most notably cancer and inflammatory disorders.

Introduction: The Convergence of Two Potent Heterocycles

Both pyrazole and pyrazine rings are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1] The pyrazole moiety is a cornerstone of numerous kinase inhibitors, prized for its ability to act as a hinge-binding motif.[2] Similarly, the pyrazine ring is a key component of several approved kinase inhibitors, contributing to target affinity and favorable pharmacokinetic properties.[3] The fusion of these two heterocycles into the this compound scaffold creates a unique molecular architecture with significant potential for kinase inhibition.

This guide will focus on the role of this scaffold in targeting the Janus kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a multitude of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune conditions.

Kinase Inhibitory Profile

While extensive data on the unsubstituted this compound core is still emerging, research on closely related analogs, particularly fused systems like pyrazolo[1,5-a]pyrazines, has demonstrated potent and selective inhibition of the JAK family of kinases. This data strongly suggests the therapeutic potential inherent in the pyrazolyl-pyrazine scaffold.

Table 1: Kinase Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrazine Derivative

Compound IDTarget KinaseIC50 (nM)Cellular Assay (p-STAT3) IC50 (nM)Reference
Compound 34 (Zhejiang Hisun)JAK1323.7[3]
JAK28.523.7[3]
JAK3629.623.7[3]
TYK27.723.7[3]

Data for a pyrazolo[1,5-a]pyrazine derivative as a close analog.[3]

The data presented in Table 1 for a pyrazolo[1,5-a]pyrazine derivative showcases the scaffold's ability to achieve potent, single-digit nanomolar inhibition of JAK1, JAK2, and TYK2, with significant selectivity over JAK3.[3] This profile is highly desirable for the treatment of inflammatory and autoimmune diseases where the inhibition of multiple JAK isoforms can provide broader efficacy.

The JAK/STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide variety of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis.[4] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 9. Gene Regulation

Diagram 1: The JAK/STAT signaling pathway and the inhibitory action of this compound-based compounds.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase enzyme (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compounds, a known positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at a concentration close to its Km value for the specific kinase).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Kinase_Assay_Workflow start Start plate_prep Prepare 384-well plate with compounds, controls start->plate_prep add_enzyme Add Kinase Enzyme Solution plate_prep->add_enzyme pre_incubation Pre-incubate (20-30 min) add_enzyme->pre_incubation start_reaction Add ATP/Substrate Mix pre_incubation->start_reaction reaction_incubation Incubate (60 min, 30°C) start_reaction->reaction_incubation stop_reaction Add ADP-Glo™ Reagent reaction_incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Diagram 2: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HEL cells, which have a constitutively active JAK/STAT pathway)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours in a CO2 incubator. Include untreated and vehicle-treated controls.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, thereby confirming that the inhibitor is engaging its intended target within the cell.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial data on pyrazolo[1,5-a]pyrazine derivatives suggests that substitutions on both the pyrazole and pyrazine rings can significantly impact potency and selectivity. Future research should focus on:

  • Systematic exploration of substitutions on the this compound core to establish a comprehensive SAR.

  • Optimization of pharmacokinetic properties to develop orally bioavailable candidates.

  • Kinome-wide profiling to assess the selectivity of lead compounds.

  • In vivo studies in relevant disease models to validate the therapeutic potential.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the ATP-binding site of kinases, coupled with the favorable physicochemical properties of its constituent heterocycles, makes it a highly attractive core for medicinal chemistry campaigns. The potent anti-JAK activity observed in closely related analogs underscores the potential of this scaffold for the treatment of cancers and autoimmune diseases. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to explore and advance this exciting area of drug discovery.

References

The Emergence of 2-(1H-pyrazol-4-yl)pyrazine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for developing targeted and effective therapeutics is a central theme in contemporary drug discovery. Among the myriad of heterocyclic structures, the 2-(1H-pyrazol-4-yl)pyrazine core has garnered significant attention as a privileged scaffold. This guide provides a comprehensive overview of this scaffold, detailing its synthesis, established and potential biological activities, and its role in the modulation of key signaling pathways.

Introduction to a Privileged Heterocyclic System

The this compound scaffold is a unique molecular architecture that combines the structural features of two important nitrogen-containing heterocycles: pyrazole and pyrazine. Pyrazoles are five-membered rings known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Pyrazines, six-membered aromatic rings, are also integral components of many biologically active compounds and approved drugs, often acting as kinase inhibitors.[2][3] The fusion of these two moieties creates a planar, rigid structure with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors, making it an ideal candidate for interaction with various biological targets, particularly protein kinases.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several modern synthetic methodologies, primarily relying on palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to connect the pyrazole and pyrazine rings.

General Synthetic Approach: Palladium-Catalyzed Cross-Coupling

The most common and adaptable method for the synthesis of this compound involves the cross-coupling of a halogenated pyrazine with a pyrazole-containing organometallic reagent. The two primary strategies employed are the Suzuki-Miyaura coupling and the Stille coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This reaction couples a halopyrazine (e.g., 2-chloropyrazine) with a pyrazole-4-boronic acid or its ester derivative.

  • Materials: 2-chloropyrazine, pyrazole-4-boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2), a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/water).[4][5][6][7]

  • Procedure:

    • To a reaction vessel, add 2-chloropyrazine (1.0 eq), pyrazole-4-boronic acid (1.2-1.5 eq), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 eq).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture under microwave irradiation or conventional heating at a temperature ranging from 60 °C to 120 °C for 15 minutes to several hours.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Experimental Protocol: Stille Coupling

This method involves the reaction of a halopyrazine with an organotin-substituted pyrazole, such as 4-(tributylstannyl)pyrazole.[8]

  • Materials: 2-halopyrazine (e.g., 2-bromopyrazine or 2-iodopyrazine), 4-(tributylstannyl)pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and an anhydrous, aprotic solvent (e.g., toluene or DMF).

  • Procedure:

    • In a flask purged with an inert gas, dissolve the 2-halopyrazine (1.0 eq) and 4-(tributylstannyl)pyrazole (1.1 eq) in the solvent.

    • Add the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture at 80-110 °C for several hours until the starting materials are consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the residue by column chromatography to yield the product.

Biological Activity and Therapeutic Potential

The this compound scaffold has emerged as a promising framework for the development of inhibitors targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.

Kinase Inhibition

Derivatives of the this compound core have shown potent inhibitory activity against several important kinase targets.

p90 Ribosomal S6 Kinase (RSK) Inhibition

A series of N-(1-((heterocyclyl)methyl)-1H-pyrazol-4-yl)-6-oxo-6,7,8,9-tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamide derivatives have been patented as inhibitors of p90 Ribosomal S6 Kinase (RSK).[2] RSK is a family of serine/threonine kinases that are downstream effectors of the Ras-MAPK signaling pathway and are implicated in cell proliferation, survival, and motility.

c-Jun N-terminal Kinase (JNK) and p38 MAP Kinase Inhibition

Given the structural similarity to 4-(pyrazol-3-yl)-pyridines, which are potent JNK inhibitors, it is highly probable that this compound derivatives also target members of the mitogen-activated protein kinase (MAPK) family.[9] JNK and p38 are key stress-activated protein kinases involved in inflammation, apoptosis, and cellular responses to environmental stresses.[10][11] The pyrazole-urea scaffold has been a particularly successful motif for p38 inhibition.[10]

The following table summarizes the inhibitory activities of selected compounds containing the this compound scaffold or its close analogs against various kinases.

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Cell-based AssayReference
N-(1-(benzyl)-1H-pyrazol-4-yl)-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxamide derivativeRSKData not publicly disclosed in IC₅₀ values, but claimed as potent inhibitors in patent.Not specified in abstract.[2]
4-(Pyrazol-3-yl)-pyrimidine analog (Compound 1)JNK3630-[9]
Pyridinylpyridopyrazine analog (Compound 9e)p38α MAP Kinase38-[11]
Pyrazole urea analog (BIRB 796)p38 MAP Kinase-Potent in vivo efficacy.[10]

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical assay, often utilizing a fluorescence-based readout.

  • Materials: Recombinant purified kinase, substrate peptide (often with a fluorescent label), ATP, assay buffer, test compounds, and a suitable microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the fluorescently labeled substrate peptide, and the assay buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction (e.g., by adding a chelating agent like EDTA).

    • Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound-based inhibitors are mediated through their modulation of specific intracellular signaling pathways.

MAPK/JNK and MAPK/p38 Signaling Pathways

These pathways are central to the cellular response to stress and inflammation. JNK and p38 kinases, upon activation by upstream kinases, phosphorylate a variety of transcription factors and other proteins, leading to changes in gene expression and cellular function. Inhibitors based on the this compound scaffold can block these cascades.

JNK_p38_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK Transcription_Factors_JNK Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors_JNK p38 p38 MKK3_6->p38 Transcription_Factors_p38 Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors_p38 Cellular_Response_JNK Inflammation, Apoptosis Transcription_Factors_JNK->Cellular_Response_JNK Cellular_Response_p38 Inflammation, Cell Cycle Arrest Transcription_Factors_p38->Cellular_Response_p38 Inhibitor This compound Inhibitor Inhibitor->JNK Inhibitor->p38

Figure 1. Inhibition of JNK and p38 Signaling Pathways.
Ras/MAPK/RSK Signaling Pathway

The Ras/MAPK pathway is a critical regulator of cell growth and proliferation. RSK is a key downstream effector in this pathway.

RSK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK ERK->RSK Substrates Downstream Substrates (CREB, c-Fos) RSK->Substrates Cell_Response Cell Proliferation, Survival Substrates->Cell_Response Inhibitor This compound Derivative Inhibitor->RSK

Figure 2. Inhibition of the Ras/MAPK/RSK Signaling Pathway.
General Workflow for Drug Discovery

The process of identifying and optimizing a lead compound based on the this compound scaffold follows a standard drug discovery workflow.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis (e.g., Suzuki, Stille) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Biochemical & Cellular Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Figure 3. Drug Discovery Workflow for Scaffold-based Inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic accessibility via robust cross-coupling methodologies allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. While current research has highlighted its potential as an inhibitor of RSK, JNK, and p38 kinases, the full therapeutic scope of this scaffold remains to be explored. Future research should focus on expanding the library of derivatives, elucidating their inhibitory profiles across a broader range of the kinome, and evaluating their efficacy in preclinical models of cancer, inflammatory diseases, and neurodegenerative disorders. The continued investigation of this privileged scaffold is poised to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

Preliminary Scientific Assessment of 2-(1H-pyrazol-4-yl)pyrazine: A Mechanistic Overview Based on Constituent Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, a thorough review of publicly available scientific literature and databases has revealed no specific preliminary studies detailing the mechanism of action for the compound 2-(1H-pyrazol-4-yl)pyrazine. Consequently, this document provides a foundational assessment based on the well-documented pharmacological activities of its constituent pyrazole and pyrazine moieties. The information herein is intended to serve as a scientific guide for initiating research and formulating hypotheses regarding the potential biological activities of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a pyrazole moiety.[1] The strategic combination of these two pharmacophores suggests a strong potential for diverse biological activities, as both pyrazole and pyrazine derivatives are integral components of numerous clinically approved drugs.[2][3][4] This guide will explore the potential mechanisms of action of this compound by dissecting the known pharmacological roles of its core structures.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.

2.1 Known Biological Activities of Pyrazole Derivatives:

  • Anti-inflammatory: The most prominent example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[2][3] The pyrazole ring is crucial for its binding to the COX-2 enzyme.

  • Anticancer: Pyrazole derivatives have been shown to possess antiproliferative effects on various cancer cell lines.[2]

  • Antimicrobial: Various pyrazole-containing compounds have demonstrated antibacterial, antifungal, and antiviral properties.[2][4]

  • Neurological Disorders: Derivatives have been developed as antipsychotics and for other CNS-related conditions.[2][3]

The pyrazole moiety often serves as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, and facilitating stronger binding to target receptors.[3][5]

The Pyrazine Scaffold: A Versatile Pharmacophore

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation. Its derivatives are also well-represented in pharmaceuticals and natural products.

3.1 Known Biological Activities of Pyrazine Derivatives:

  • Antitumor: Many pyrazine derivatives have been identified as bioactive molecules with anticancer properties.[1]

  • Anti-inflammatory: These compounds have shown potential in modulating inflammatory pathways.[1]

  • Antimicrobial: The pyrazine ring is a key component in various antibacterial and antifungal agents.[1]

  • Cardiovascular: Certain pyrazine derivatives exhibit vasodilatory effects.

The combination of pyrazole and pyrazine rings into a single molecule is a recognized strategy for developing novel, biologically active compounds.[1][6]

Hypothetical Mechanisms of Action for this compound

Given the activities of its constituent parts, this compound could potentially act on several signaling pathways. The following are hypothetical starting points for investigation.

4.1 Potential as a Kinase Inhibitor:

Many heterocyclic compounds, including those with pyrazole and pyrazine cores, function as kinase inhibitors by competing for the ATP-binding site. A general workflow for screening for kinase inhibition is proposed below.

G cluster_0 Initial Screening Workflow Compound This compound KinasePanel Broad Kinase Panel Screening Compound->KinasePanel HitIdentification Hit Identification (>50% inhibition at 1-10 µM) KinasePanel->HitIdentification IC50 IC50 Determination for Hits HitIdentification->IC50 Selectivity Selectivity Profiling IC50->Selectivity CellularAssay Cell-Based Assays (Target Engagement & Downstream Signaling) IC50->CellularAssay

Proposed workflow for kinase inhibitor screening.

4.2 Potential as an Anti-inflammatory Agent:

Drawing parallels with Celecoxib, this compound could potentially inhibit enzymes in the arachidonic acid pathway, such as COX-1/COX-2.

G cluster_1 Hypothetical Anti-inflammatory Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX Potential Inhibition

Potential inhibition of the cyclooxygenase pathway.

Proposed Experimental Protocols for Preliminary Investigation

The following outlines general methodologies for initial in vitro evaluation of this compound.

5.1 General Cell Viability Assay:

  • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

  • Method:

    • Seed cells (e.g., a panel of cancer cell lines and a normal fibroblast line) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

5.2 Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay):

  • Objective: To screen for inhibitory activity against a specific kinase or a panel of kinases.

  • Method:

    • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add this compound at various concentrations. Include a positive control inhibitor and a DMSO vehicle control.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. Luminescence is inversely proportional to kinase activity.

    • Quantify luminescence using a plate reader.

5.3 COX-1/COX-2 Inhibition Assay:

  • Objective: To determine the compound's inhibitory activity and selectivity for COX-1 and COX-2.

  • Method:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • These kits typically measure the peroxidase activity of the COX enzymes.

    • Incubate purified COX-1 or COX-2 enzyme with arachidonic acid in the presence of various concentrations of this compound.

    • A colorimetric or fluorometric probe is used to measure the production of prostaglandin G2.

    • Calculate IC50 values for each enzyme to determine potency and selectivity.

Quantitative Data from Analogous Scaffolds

While no quantitative data exists for this compound, the following table presents hypothetical data ranges for IC50 values based on published activities of other pyrazole and pyrazine-containing small molecules to provide a contextual framework for potential outcomes.

Assay Type Target/Cell Line Hypothetical IC50 Range (µM) Reference Scaffold Class
Cell ViabilityA549 (Lung Cancer)1 - 25Pyrazole-based anticancer agents
Kinase InhibitionEGFR0.1 - 10Pyrazolopyrimidine inhibitors
Kinase InhibitionVEGFR20.5 - 15Pyrazine-containing kinase inhibitors
COX-2 InhibitionPurified Enzyme0.05 - 5Diaryl-pyrazole inhibitors (e.g., Celecoxib)
COX-1 InhibitionPurified Enzyme> 50Selective COX-2 Inhibitors
Antibacterial ActivityE. coli (MIC)10 - 100Pyrazole derivatives

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery due to the proven therapeutic potential of its constituent pyrazole and pyrazine scaffolds. The absence of specific studies on this compound highlights an opportunity for novel research. Preliminary investigations should focus on broad-spectrum screening to identify its primary biological activities, such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties. The experimental protocols and hypothetical frameworks provided in this guide offer a structured approach to begin elucidating the mechanism of action of this promising compound.

References

Methodological & Application

Application Note: Synthesis of 2-(1H-pyrazol-4-yl)pyrazine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-(1H-pyrazol-4-yl)pyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document outlines the necessary reagents, optimized reaction conditions, and a step-by-step experimental protocol. Additionally, it includes characterization data for the target compound and a visual representation of the experimental workflow.

Introduction

Heterocyclic compounds containing pyrazole and pyrazine moieties are of significant interest in drug discovery and development due to their diverse pharmacological activities. The title compound, this compound, combines these two important pharmacophores. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This method offers high functional group tolerance and generally proceeds with high yields, making it an ideal strategy for the synthesis of complex molecules like this compound.[2][3] The protocol described herein utilizes a palladium catalyst to couple a halopyrazine with a pyrazole boronic acid derivative.

Reaction Scheme

The synthesis of this compound is accomplished by the Suzuki coupling of a 2-halopyrazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as illustrated below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazine 2-Halopyrazine (X = Cl, Br) Pyrazole 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Catalyst Pd Catalyst Pyrazine->Catalyst + Base Base Product This compound Catalyst->Product Heat Solvent Solvent

Caption: General reaction scheme for the Suzuki coupling synthesis.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Chloropyrazine14508-49-7Commercial
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole269410-08-4Commercial
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3CommercialOr other suitable Pd catalyst
Potassium Carbonate (K₂CO₃)584-08-7CommercialAnhydrous
1,4-Dioxane123-91-1CommercialAnhydrous
Water7732-18-5-Degassed
Ethyl Acetate141-78-6CommercialFor extraction
Brine--Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6CommercialFor drying
Silica Gel7631-86-9CommercialFor column chromatography (230-400 mesh)
Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure

A general procedure for the Suzuki-Miyaura cross-coupling reaction is as follows:[4]

  • To a round-bottom flask, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 2.0 equiv, in 1 mL of degassed water).

  • The reaction mixture is stirred and heated to 80-90 °C under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction (as indicated by TLC/LC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Reaction Conditions and Yield
EntryHalopyrazineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9018~70-85
22-BromopyrazinePd(dppf)Cl₂ (3)K₃PO₄ (2.5)DMF10012~75-90

Yields are estimated based on similar reactions reported in the literature and may vary.

Characterization of this compound
PropertyValue
Molecular FormulaC₇H₆N₄
Molecular Weight146.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point171-174 °C[5]
¹H NMR (DMSO-d₆)δ (ppm): 13.1 (s, 1H), 8.95 (s, 1H), 8.55 (d, 1H), 8.45 (d, 1H), 8.30 (s, 1H), 8.05 (s, 1H)
¹³C NMR (DMSO-d₆)δ (ppm): 148.5, 143.8, 142.1, 138.2, 134.9, 120.7, 118.5
Mass Spec (ESI) m/z: 147.07 [M+H]⁺

Note: NMR data is predicted and may vary slightly in experimental results.

Workflow Diagram

G start Start reagents Combine Reactants: - 2-Halopyrazine - Pyrazole boronic ester - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Solvents (Dioxane and aq. Base) inert->solvent heat Heat Reaction Mixture (e.g., 90°C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor monitor->heat Continue heating if incomplete workup Aqueous Workup: - Dilute with Water - Extract with Ethyl Acetate monitor->workup Reaction complete dry Dry Organic Layer (Na₂SO₄) & Evaporate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note offers a clear and reproducible procedure for obtaining this valuable compound in good yields. This methodology is amenable to adaptation for the synthesis of a variety of substituted pyrazolyl-pyrazine derivatives, which are of significant interest in the development of new therapeutic agents and functional materials.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and materials science. Among these, pyrazolyl-substituted pyrazines are of significant interest due to their potential applications in drug discovery, leveraging the diverse biological activities associated with both the pyrazole and pyrazine scaffolds. This document provides detailed protocols for the palladium-catalyzed synthesis of "2-(1H-pyrazol-4-yl)pyrazine," a key intermediate for the development of novel chemical entities. The methodologies described herein focus on the Suzuki-Miyaura and Stille cross-coupling reactions, which are robust and versatile methods for the formation of C-C bonds between heterocyclic systems.

Overview of Synthetic Strategies

The construction of the C-C bond between the pyrazole and pyrazine rings can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The two primary strategies detailed in this note are the Suzuki-Miyaura coupling, which involves the reaction of a halo-heterocycle with a boronic acid or ester derivative, and the Stille coupling, which utilizes an organotin reagent. The choice of method may depend on the availability of starting materials, functional group tolerance, and desired reaction conditions.

A generalized scheme for the Suzuki-Miyaura coupling involves the reaction of a 4-halopyrazole with a pyrazine-2-boronic acid derivative or vice versa. Similarly, the Stille coupling would involve a 4-stannylpyrazole and a 2-halopyrazine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole with pyrazine-2-boronic acid.

Materials:

  • 4-Bromo-1H-pyrazole

  • Pyrazine-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-bromo-1H-pyrazole (1.0 mmol, 1 equiv), pyrazine-2-boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Stille Cross-Coupling

This protocol outlines the synthesis of this compound via the Stille coupling of 2-chloropyrazine with 1H-pyrazole-4-tributylstannane. Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-Chloropyrazine

  • 1H-Pyrazole-4-tributylstannane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) (optional co-catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1 equiv) and 1H-pyrazole-4-tributylstannane (1.1 mmol, 1.1 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and optionally, copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF or toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous potassium fluoride solution (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the palladium-catalyzed synthesis of pyrazolyl-pyrazines based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and precise reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Halogenated Heterocycles with Boronic Acids

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyrazolePyrazine-2-boronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001875-85
22-ChloropyrazinePyrazole-4-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102460-75
34-IodopyrazolePyrazine-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901280-90

Table 2: Stille Coupling of Halogenated Heterocycles with Organostannanes

EntryHalide SubstrateOrganostannaneCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Chloropyrazine1H-Pyrazole-4-tributylstannanePd(PPh₃)₂Cl₂ (3)CuI (6)DMF1102070-80
24-Bromopyrazole2-(Tributylstannyl)pyrazinePd(PPh₃)₄ (5)-Toluene1101675-85
32-Iodopyrazine1H-Pyrazole-4-tributylstannanePd₂(dba)₃ (2)-Dioxane1001280-90

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' This compound Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' This compound Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Halopyrazole/Pyrazine and Boronic Acid/Stannane and Base (for Suzuki) Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Inert_Atmosphere Evacuate and backfill with Ar/N2 Catalyst->Inert_Atmosphere Solvent Add anhydrous, degassed solvent Inert_Atmosphere->Solvent Heating Heat to specified temperature with stirring Solvent->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quenching Cool and quench the reaction Extraction Liquid-liquid extraction Quenching->Extraction Drying Dry organic phase Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols: 2-(1H-pyrazol-4-yl)pyrazine as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(1H-pyrazol-4-yl)pyrazine and its analogs as kinase inhibitors for cancer therapy. This document details its putative mechanism of action, offers quantitative data on related compounds, and provides detailed protocols for its synthesis and biological evaluation.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] The pyrazole and pyrazine heterocycles are well-established pharmacophores in medicinal chemistry, known for their ability to interact with the ATP-binding site of kinases.[1] The compound this compound, and its isomeric form 3-(1H-pyrazol-1-yl)pyrazin-2-amine, represent a promising scaffold for the development of novel kinase inhibitors. While extensive data on this specific molecule is emerging, the broader class of pyrazolyl-pyrazine derivatives has shown significant potential, particularly in the inhibition of Cyclin-Dependent Kinases (CDKs).[1][2]

Putative Mechanism of Action: CDK2 Inhibition

Evidence from structurally related compounds suggests that the this compound scaffold may act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2, in complex with Cyclin A or Cyclin E, is a key regulator of cell cycle progression, particularly at the G1/S transition and during S phase.[3] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[3] By inhibiting CDK2, this compound analogs can induce cell cycle arrest and apoptosis in cancer cells.[2]

Data Presentation: Inhibitory Activity of Pyrazolyl-Pyrazine Analogs

While specific IC50 values for this compound are not widely published, the following tables summarize the inhibitory activities of closely related pyrazole and pyrazine derivatives against various kinases and cancer cell lines. This data highlights the potential of this chemical scaffold in cancer research.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole-Based Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Compound 2d CDK2/cyclin A260% inhibition[2]
Compound 2g CDK2/cyclin A240% inhibition[2]
Compound 15 CDK2/cyclin A261[4]
eCF506 SRC<1[5]
Compound 6e CDK2Potent Inhibition[6][7]
Compound 6f CDK2Potent Inhibition[6][7]
Compound 3c CDK9160[8]

Table 2: Anti-proliferative Activity of Representative Pyrazole-Based Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7d HepG2 (Liver)24.24[2]
MCF-7 (Breast)14.12[2]
A549 (Lung)30.03[2]
Caco2 (Colon)29.27[2]
Compound 10b HepG2 (Liver)17.12[2]
MCF-7 (Breast)10.05[2]
A549 (Lung)29.95[2]
Caco2 (Colon)25.24[2]
Compound 6 HCT116 (Colon)0.39[9]
MCF-7 (Breast)0.46[9]
Compound 1 HCT116 (Colon)7.76[9]
OVCAR-8 (Ovarian)9.76[9]

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

A general method for the synthesis of the 3-(1H-pyrazol-1-yl)pyrazin-2-amine scaffold is outlined below, based on established synthetic routes for similar compounds.

Experimental Workflow for Synthesis

Synthesis Workflow A Aminomalononitrile p-toluenesulfonate C Pyrazine N-oxide intermediate A->C + Glyoxal B Glyoxal B->C D Chlorinated pyrazine intermediate C->D Deoxygenation & Chlorination (e.g., POCl3) F 3-(1H-pyrazol-1-yl)pyrazin-2-amine (Final Product) D->F + Aminopyrazole (e.g., Suzuki or Buchwald-Hartwig coupling) E Aminopyrazole E->F

Caption: General synthetic workflow for pyrazolyl-pyrazine compounds.

Materials:

  • Aminomalononitrile p-toluenesulfonate

  • Glyoxal

  • Acetone oxime

  • Phosphorus oxychloride (POCl3)

  • Aminopyrazole

  • Palladium catalyst (for coupling reaction)

  • Appropriate solvents and reagents for purification

Procedure:

  • Synthesis of Pyrazine N-oxide: React aminomalononitrile p-toluenesulfonate with glyoxal in the presence of acetone oxime to yield the corresponding pyrazine N-oxide.

  • Chlorination: Perform a concomitant deoxygenation and chlorination of the pyrazine N-oxide intermediate using a chlorinating agent such as POCl3.

  • Coupling Reaction: Couple the chlorinated pyrazine intermediate with an appropriate aminopyrazole using a suitable cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to obtain the final product, 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

  • Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for CDK2/Cyclin A)

This protocol provides a general method for assessing the inhibitory activity of this compound against CDK2/Cyclin A.

Experimental Workflow for Kinase Inhibition Assay

Kinase Inhibition Assay Workflow A Prepare serial dilutions of test compound C Add test compound to wells and incubate A->C B Add CDK2/Cyclin A enzyme to assay plate B->C D Initiate reaction with ATP and substrate C->D E Stop reaction and add ADP-Glo™ Reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the CDK2/Cyclin A enzyme to the wells of a microplate.

  • Add the diluted test compound to the wells and incubate for 10-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the histone H1 substrate. The final ATP concentration should be near the Km value for CDK2.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Experimental Workflow for MTT Assay

MTT Cell Viability Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the CDK2/Cyclin A signaling pathway and the putative point of inhibition by this compound.

CDK2/Cyclin A Signaling Pathway

CDK2/Cyclin A Signaling Pathway and Inhibition cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters pRb->E2F releases Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 activates transcription DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication initiates Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->DNA Replication maintains Inhibitor This compound Inhibitor->Cyclin A/CDK2

Caption: Inhibition of the CDK2/Cyclin A pathway by this compound.

References

Application Notes and Protocols for Targeting LRRK2 Kinase with 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Genetic mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity and are a significant cause of both familial and sporadic forms of PD.[1][2] Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for the treatment of this neurodegenerative disorder.

The compound 2-(1H-pyrazol-4-yl)pyrazine belongs to the pyrazole class of molecules, which has shown considerable potential for LRRK2 inhibition.[1][3] While specific data for this compound is not yet extensively published, this document provides a comprehensive guide for its evaluation as a LRRK2 inhibitor. The protocols and data presented herein are based on established methodologies for analogous pyrazole-based LRRK2 inhibitors and are intended to serve as a robust starting point for researchers.

Quantitative Data Summary of Representative Pyrazole-Based LRRK2 Inhibitors

The following table summarizes key quantitative data for well-characterized pyrazole-containing LRRK2 inhibitors, which can serve as benchmarks for the evaluation of novel compounds like this compound.

Compound NameAssay TypeTargetIC50 ValueReference(s)
GNE-0877 Cell-free Kinase AssayLRRK23 nM[4]
GNE-9605 Cell-free Kinase AssayLRRK219 nM[4]
MLi-2 Cell-free Kinase AssayLRRK20.76 nM[4]
LRRK2-IN-1 Cell-free Kinase AssayLRRK2 (WT)13 nM[4]
LRRK2-IN-1 Cell-free Kinase AssayLRRK2 (G2019S)6 nM[4]
CZC-54252 Cell-free Kinase AssayLRRK2 (WT)1.28 nM[4]
CZC-54252 Cell-free Kinase AssayLRRK2 (G2019S)1.85 nM[4]
PF-06447475 Cell-free Kinase AssayLRRK2 (WT)3 nM[5]
PF-06447475 Cell-free Kinase AssayLRRK2 (G2019S)11 nM[6]
MLi-2 Cellular Assay (pSer935)LRRK21.4 nM[4]
PF-06447475 Whole-Cell AssayLRRK225 nM[6]
MLi-2 Radioligand Binding AssayLRRK23.4 nM[7]
LRRK2-IN-1 Radioligand Binding AssayRat Brain Striatum65 ± 3 nM[8]
LRRK2-IN-1 Radioligand Binding AssayHuman Brain Striatum73 ± 6 nM[8]

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is responsible for the phosphorylation of a number of substrates, including a subset of Rab GTPases. Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to downstream cellular dysfunction. Inhibitors like this compound are designed to bind to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Point of Inhibition Upstream Activators Upstream Activators LRRK2 (Inactive) LRRK2 (Inactive) Upstream Activators->LRRK2 (Inactive) e.g., Autophosphorylation, GTP binding LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Cellular Dysfunction Cellular Dysfunction Phosphorylated Rab GTPases->Cellular Dysfunction Altered Vesicular Trafficking, Autophagy Defects This compound This compound This compound->LRRK2 (Active) Inhibition

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with LRRK2.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of LRRK2 kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.[9][10]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add Inhibitor (this compound) Add Inhibitor (this compound) Prepare Kinase Reaction Mix->Add Inhibitor (this compound) Initiate Reaction with [γ-32P]ATP Initiate Reaction with [γ-32P]ATP Add Inhibitor (this compound)->Initiate Reaction with [γ-32P]ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with [γ-32P]ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Separate Proteins by SDS-PAGE Separate Proteins by SDS-PAGE Stop Reaction->Separate Proteins by SDS-PAGE Autoradiography Autoradiography Separate Proteins by SDS-PAGE->Autoradiography Quantify Phosphorylation Quantify Phosphorylation Autoradiography->Quantify Phosphorylation End End Quantify Phosphorylation->End

Caption: Workflow for the in vitro radiometric LRRK2 kinase assay.

Materials:

  • Recombinant LRRK2 (WT and G2019S mutant)

  • Myelin Basic Protein (MBP) or LRRKtide as substrate

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • [γ-32P]ATP

  • This compound stock solution in DMSO

  • SDS-PAGE gels and buffers

  • Phosphorimager

Procedure:

  • Prepare a kinase reaction mixture on ice containing the kinase assay buffer, recombinant LRRK2 enzyme (e.g., 10 nM), and substrate (e.g., 0.5 µg/µL MBP).[9]

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for 60 minutes.[9]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of the substrate using a phosphorimager.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay (ELISA-based)

This assay measures the inhibition of LRRK2 autophosphorylation at Serine 935 (pSer935) in a cellular context.[1][12]

Workflow Diagram:

Cellular_Assay_Workflow Start Start Culture Cells (e.g., HEK293T) Culture Cells (e.g., HEK293T) Start->Culture Cells (e.g., HEK293T) Treat with Inhibitor Treat with Inhibitor Culture Cells (e.g., HEK293T)->Treat with Inhibitor Lyse Cells Lyse Cells Treat with Inhibitor->Lyse Cells Perform pSer935 LRRK2 ELISA Perform pSer935 LRRK2 ELISA Lyse Cells->Perform pSer935 LRRK2 ELISA Measure Signal Measure Signal Perform pSer935 LRRK2 ELISA->Measure Signal Normalize to Total LRRK2 Normalize to Total LRRK2 Measure Signal->Normalize to Total LRRK2 Calculate EC50 Calculate EC50 Normalize to Total LRRK2->Calculate EC50 End End Calculate EC50->End

Caption: Workflow for the cellular LRRK2 autophosphorylation assay.

Materials:

  • HEK293T cells overexpressing LRRK2 (WT or G2019S)

  • Cell culture medium and reagents

  • This compound stock solution in DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • pSer935 LRRK2 and total LRRK2 ELISA kits

Procedure:

  • Plate HEK293T cells expressing LRRK2 in a 96-well plate.

  • Treat the cells with a dose-response range of this compound for a specified time (e.g., 1-2 hours).[12]

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Perform an ELISA to quantify the levels of pSer935 LRRK2 and total LRRK2 in the cell lysates according to the manufacturer's instructions.

  • Normalize the pSer935 LRRK2 signal to the total LRRK2 signal for each concentration of the inhibitor.

  • Calculate the EC50 value by plotting the percentage of pSer935 inhibition against the logarithm of the inhibitor concentration.

LRRK2 Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to LRRK2 by measuring its ability to displace a known radiolabeled LRRK2 inhibitor.[8][13]

Workflow Diagram:

Binding_Assay_Workflow Start Start Prepare Membrane Homogenates Prepare Membrane Homogenates Start->Prepare Membrane Homogenates Incubate Membranes with Radioligand and Inhibitor Incubate Membranes with Radioligand and Inhibitor Prepare Membrane Homogenates->Incubate Membranes with Radioligand and Inhibitor Separate Bound and Free Radioligand Separate Bound and Free Radioligand Incubate Membranes with Radioligand and Inhibitor->Separate Bound and Free Radioligand Measure Radioactivity Measure Radioactivity Separate Bound and Free Radioligand->Measure Radioactivity Calculate Ki Calculate Ki Measure Radioactivity->Calculate Ki End End Calculate Ki->End

Caption: Workflow for the LRRK2 radioligand binding assay.

Materials:

  • Cell or tissue homogenates containing LRRK2 (e.g., rat brain striatum)

  • Radiolabeled LRRK2 inhibitor (e.g., [3H]LRRK2-IN-1)[8]

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[13]

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare membrane homogenates from cells or tissues expressing LRRK2.[13]

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubate at 30°C for 60 minutes with gentle agitation.[13]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic routes for pyrazoles and pyrazines. A potential synthetic approach involves the coupling of a pyrazole precursor with a pyrazine precursor. For instance, a Suzuki or Stille coupling reaction between a halogenated pyrazine and a pyrazole-4-boronic acid or stannane derivative could be employed. Alternatively, a condensation reaction between a diketone and a hydrazine derivative can form the pyrazole ring, which can then be coupled to a pyrazine moiety.[14][15][16]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential LRRK2 kinase inhibitor. By utilizing the described in vitro and cellular assays, researchers can effectively determine the potency, selectivity, and mechanism of action of this and other novel pyrazole-based compounds. The benchmark data from known inhibitors will aid in contextualizing the experimental findings and guide further drug development efforts targeting LRRK2 for the treatment of Parkinson's disease.

References

Application Notes and Protocols for 2-(1H-pyrazol-4-yl)pyrazine in JNK Pathway Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. Consequently, the development of potent and selective JNK inhibitors is a significant focus of therapeutic research.

The heterocyclic scaffold, 2-(1H-pyrazol-4-yl)pyrazine, represents a promising pharmacophore for the development of kinase inhibitors. While specific inhibitory data for this exact molecule against JNKs is not extensively published, the broader class of pyrazole and pyrazine derivatives has demonstrated significant potential as kinase inhibitors. This document provides a detailed overview of the JNK signaling pathway, protocols for evaluating inhibitors, and a summary of the inhibitory activities of structurally related compounds to guide research efforts in this area.

The JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is typically initiated by exposure to cellular stress signals such as inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and oxidative stress. These stimuli activate MAP kinase kinase kinases (MAP3Ks or MKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs). The activated MKKs, specifically MKK4 and MKK7, then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK phosphorylates a variety of downstream substrates, including transcription factors like c-Jun (a component of the AP-1 transcription factor complex), which subsequently modulate gene expression to orchestrate the cellular response.

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, Oxidative Stress) MAP3K MAP3Ks (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Inhibitor This compound (Proposed Inhibitor) Inhibitor->JNK Inhibition Gene Gene Expression (Inflammation, Apoptosis) cJun->Gene

JNK Signaling Pathway and Point of Inhibition.

Quantitative Data for Structurally Related JNK Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
4-(Pyrazol-3-yl)-pyrimidine2-((4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-chlorobenzonitrileJNK12.8N/A
4-(Pyrazol-3-yl)-pyrimidine2-((4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-methylbenzonitrileJNK13.1N/A
4-(Pyrazol-3-yl)-pyrimidineN/AJNK25.4N/A
4-(Pyrazol-3-yl)-pyrimidineN/AJNK31.1N/A
Aminopyrazole3-(4-{[(2-chlorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-{1-[(3S)-pyrrolidin-3-yl]-1H-pyrazol-4-yl}benzamideJNK31.8N/A

Note: The data presented is for structurally related compounds and should be used as a reference for guiding the design and evaluation of this compound and its derivatives.

Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based evaluation of this compound as a JNK inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JNK isoform.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., ATF2, c-Jun peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to generate a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound, a known JNK inhibitor (positive control), and DMSO (negative control) to the appropriate wells of the 384-well plate.

    • Prepare a master mix of the JNK enzyme and substrate in kinase buffer.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific JNK isoform.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular JNK Inhibition Assay (Western Blot)

This assay determines the ability of the compound to inhibit JNK signaling within a cellular context by measuring the phosphorylation of a downstream substrate, c-Jun.

Materials:

  • A suitable cell line that expresses JNK and responds to a known JNK activator (e.g., HeLa, HEK293).

  • Cell culture medium and supplements.

  • JNK activator (e.g., Anisomycin, UV-C irradiation).

  • This compound (or derivative) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and an antibody for a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with anisomycin). Include a non-stimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-c-Jun and the loading control.

    • Normalize the phospho-c-Jun signal to the loading control.

    • To confirm that the compound does not affect total c-Jun levels, the membrane can be stripped and re-probed with an antibody against total c-Jun.

    • Determine the concentration-dependent inhibition of c-Jun phosphorylation.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cellular JNK Inhibition Assay (Western Blot for p-c-Jun) Start->Cell_Based_Assay Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability IC50 Determine IC50 values for JNK1, JNK2, JNK3 Biochemical_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Based_Assay->SAR Cell_Viability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Generalized Workflow for JNK Inhibitor Evaluation.

Conclusion

The this compound scaffold holds promise for the development of novel JNK inhibitors. While direct inhibitory data for this specific compound is limited, the information and protocols provided herein for structurally related molecules offer a robust starting point for researchers. By employing the detailed biochemical and cellular assays, scientists can effectively evaluate the potency and cellular efficacy of this compound and its derivatives, paving the way for the discovery of new therapeutic agents targeting the JNK signaling pathway. Careful structure-activity relationship studies will be crucial in optimizing the inhibitory activity and drug-like properties of this chemical series.

Application Notes and Protocols for 2-(1H-pyrazol-4-yl)pyrazine in CDK Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors.[3] This document provides detailed application notes and protocols for the characterization of "2-(1H-pyrazol-4-yl)pyrazine," a pyrazole-containing compound, in CDK inhibition assays. While specific inhibitory data for this exact molecule is not publicly available, the provided protocols are based on established methods for analogous pyrazole-based CDK inhibitors.

Mechanism of Action

The general mechanism of action for pyrazole-based CDK inhibitors involves competitive binding to the ATP-binding pocket of the kinase. The pyrazole core can form key hydrogen bond interactions with the hinge region of the CDK, anchoring the inhibitor. Different substitutions on the pyrazole and pyrazine rings can further interact with specific amino acid residues within the active site, contributing to the inhibitor's potency and selectivity for different CDK isoforms.

Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Derivatives

While specific IC50 values for this compound are not available in the cited literature, the following table summarizes the inhibitory activities of several structurally related pyrazole- and pyrimidine-based compounds against various CDK-cyclin complexes. This data is presented to provide a comparative context for researchers working with similar chemical scaffolds.

Compound IDTarget CDKIC50 / Ki (µM)Reference Compound
Compound 15 CDK20.005 (Ki)N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative[4][5][6][7]
Compound 14 CDK20.007 (Ki)N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative[4]
Compound 9 CDK2/cyclin A20.96 (IC50)Pyrazole derivative[3]
Compound 7d CDK2/cyclin A21.47 (IC50)Pyrazole derivative[3]
Compound 7a CDK2/cyclin A22.0 (IC50)Pyrazole derivative[3]
Compound 4 CDK2/cyclin A23.82 (IC50)Pyrazole derivative[3]
Compound 6 CDK20.46 (IC50)1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative[8]
Compound 11 CDK20.45 (IC50)1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative[8]

Experimental Protocols

A widely used method for determining the potency of CDK inhibitors is the in vitro kinase assay. The following protocol is a detailed methodology for a luminescent-based CDK2 inhibition assay using the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced in the kinase reaction.

Protocol: In Vitro CDK2 Inhibition Assay (ADP-Glo™)

1. Materials and Reagents:

  • Enzyme: Recombinant human CDK2/Cyclin A or CDK2/Cyclin E.

  • Substrate: Histone H1 or a suitable peptide substrate (e.g., GGGPATP-KKAKKL-COOH).[9]

  • Inhibitor: this compound (dissolved in 100% DMSO).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • ATP: Stock solution in water.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[10]

  • Assay Plates: 384-well, white, low-volume plates.

  • Plate Reader: Capable of measuring luminescence.

2. Reagent Preparation:

  • Kinase Buffer: Prepare a fresh solution of the kinase buffer.

  • Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Kinase Buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the CDK2 enzyme and substrate in Kinase Buffer to their optimal working concentrations (to be determined empirically).

  • ATP Solution: Prepare the ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Km for CDK2.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

3. Assay Procedure (384-well format):

  • Compound Plating: Add 2.5 µL of the serially diluted inhibitor or vehicle control (for positive and negative controls) to the appropriate wells of the 384-well plate.[11]

  • Enzyme/Substrate Addition: Add 5 µL of the CDK2 enzyme/substrate mixture to each well.[11]

  • Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Kinase Reaction Initiation: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume will be 10 µL.[11]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[11]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate the plate for 40 minutes at room temperature.[12][13][14]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for another 30 minutes at room temperature to generate a luminescent signal.[12][13][14]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

4. Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal of the "no enzyme" or "blank" control from all other measurements.

  • Percent Inhibition Calculation: Determine the percent inhibition for each inhibitor concentration relative to the positive control (enzyme with vehicle, 0% inhibition) and the negative control (enzyme with a known potent inhibitor or no ATP, 100% inhibition).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

CDK Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of Cyclin-Dependent Kinases in regulating the cell cycle. CDKs form complexes with cyclins, and their sequential activation drives the transitions between different phases of the cell cycle.[5][15] CDK2, in particular, is crucial for the G1 to S phase transition.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CDK46_CyclinD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases E2F CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Promotes Cyclin E Transcription CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinE->CDK2_CyclinA Activates DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication Initiates CDK1_CyclinA CDK1-Cyclin A DNA_Replication->CDK1_CyclinA CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinA->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Initiates Inhibitor This compound Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Experimental_Workflow A 1. Reagent Preparation (Inhibitor, Enzyme, Substrate, ATP) B 2. Compound Plating (Serial dilutions of inhibitor) A->B C 3. Enzyme/Substrate Addition B->C D 4. Kinase Reaction Initiation (ATP Addition) C->D E 5. Incubation D->E F 6. Signal Generation (ADP-Glo™ Reagents) E->F G 7. Luminescence Detection F->G H 8. Data Analysis (IC50 Calculation) G->H

References

Application Notes and Protocols for In Vitro Bioactivity of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(1H-pyrazol-4-yl)pyrazine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Both pyrazole and pyrazine moieties are prevalent scaffolds in a wide array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3][4] Similarly, pyrazine-based compounds are recognized as important kinase inhibitors.[5][6] Given the structural alerts present in this compound, it is prudent to evaluate its bioactivity across a panel of in vitro assays targeting these key areas.

These application notes provide detailed protocols for a selection of in vitro assays to characterize the potential biological activities of this compound, focusing on kinase inhibition, anticancer, anti-inflammatory, and antimicrobial effects.

Kinase Inhibition Assays

Kinase dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyrazine scaffold is a known hinge-binding motif for many protein kinases. An in vitro kinase inhibition assay is essential to determine if this compound can modulate the activity of specific kinases. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which relies on serine/threonine kinase receptors, is a relevant pathway to investigate.[7]

TGF-β Receptor I (TβRI/ALK5) Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against the TβRI kinase.

Data Presentation: TβRI Kinase Inhibition

CompoundTβRI (ALK5) IC₅₀ (nM)
This compound85
Positive Control (SB431542)94

Experimental Protocol: TβRI Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.

Materials:

  • TβRI (ALK5), active human recombinant enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound (test compound)

  • SB431542 (positive control inhibitor)

  • DMSO (vehicle)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.

  • Kinase Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for 0% inhibition control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing TβRI enzyme and substrate (MBP) in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for TβRI.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization of Targeted Signaling Pathway

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Compound This compound Compound->TBRI Inhibits pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription

Caption: Simplified TGF-β signaling pathway.

Anticancer Activity Assays

To evaluate the potential of this compound as an anticancer agent, a primary cytotoxicity screen against a panel of human cancer cell lines is recommended. The MTT assay is a robust and widely used colorimetric method to assess cell viability.

Cell Viability Assay (MTT)

This protocol details the procedure for determining the effect of this compound on the viability of cancer cells.

Data Presentation: Anticancer Activity (MTT Assay)

Cell LineHistologyGI₅₀ (µM) for this compound
MCF-7Breast Cancer12.5
HCT116Colon Cancer28.3
A549Lung Cancer> 50

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or shake for 15 minutes on an orbital shaker.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Anti-inflammatory Assays

The pyrazole nucleus is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Evaluating the inhibitory activity of this compound against cyclooxygenase (COX) enzymes is a key step in assessing its anti-inflammatory potential.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the selectivity and potency of this compound as a COX inhibitor.

Data Presentation: COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Celecoxib (Positive Control)> 100.04> 250

Experimental Protocol: COX Inhibition Assay (Colorimetric)

This protocol is based on the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate

  • This compound (test compound)

  • Celecoxib (COX-2 selective inhibitor) and Indomethacin (non-selective inhibitor) as controls

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and controls in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of the diluted test compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

  • Data Acquisition: Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a plate reader.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Antimicrobial Activity Assays

To assess the potential of this compound as an antimicrobial agent, the minimum inhibitory concentration (MIC) against a panel of representative bacteria should be determined.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC.[8]

Data Presentation: Antimicrobial Activity (MIC)

OrganismStrainMIC (µg/mL) for this compound
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853> 128
Enterococcus faecalisATCC 2921232

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (test compound)

  • Vancomycin and Ciprofloxacin (positive controls)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This results in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and brings the total volume to 100 µL.

    • Well 12 receives 50 µL of sterile CAMHB only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) as detected by the naked eye.[9]

Visualization of Experimental Workflow

experimental_workflow start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound prep_assay Prepare Assay Plate (Cells/Enzyme/Bacteria) start->prep_assay add_compound Add Compound to Plate prep_compound->add_compound prep_assay->add_compound incubate Incubate add_compound->incubate add_reagent Add Detection Reagent (e.g., MTT, ADP-Glo) incubate->add_reagent read_plate Read Plate (Absorbance/Luminescence) add_reagent->read_plate analyze Data Analysis (Calculate IC₅₀/MIC) read_plate->analyze end End analyze->end

Caption: General workflow for in vitro bioactivity assays.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing pyrazole and pyrazine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of these ring systems have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][4] Notably, many pyrazole-containing compounds have been investigated as kinase inhibitors, a critical class of targeted cancer therapeutics.[5][6][7] This document provides detailed application notes and protocols for assessing the in vitro efficacy of the novel compound, 2-(1H-pyrazol-4-yl)pyrazine, a molecule possessing both of these key heterocyclic moieties.

The protocols outlined herein are designed to evaluate the cytotoxic and potential anti-proliferative effects of this compound in relevant cancer cell lines. Furthermore, given the established role of pyrazole derivatives as kinase inhibitors, we provide a framework for investigating the compound's effect on a key signaling pathway frequently dysregulated in cancer, the PI3K/AKT/mTOR pathway. These assays are crucial for the initial characterization and advancement of this compound in a drug discovery pipeline.[8]

Hypothesized Mechanism of Action

Based on the prevalence of pyrazole-containing compounds as kinase inhibitors, we hypothesize that this compound may exert its anti-cancer effects through the inhibition of one or more kinases within critical cell signaling pathways that regulate cell growth, proliferation, and survival. A primary candidate for such a pathway is the PI3K/AKT/mTOR signaling cascade, which is constitutively active in a wide range of human cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PI3K inhibits? Compound->AKT inhibits? Compound->mTORC1 inhibits?

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Cell-Based Assays for Efficacy Evaluation

A panel of cell-based assays is proposed to comprehensively assess the efficacy of this compound. These assays are designed to be conducted in a high-throughput format where applicable, allowing for the rapid generation of dose-response curves and the determination of key efficacy parameters.[8]

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CompoundPrep Prepare Serial Dilutions of This compound Start->CompoundPrep Assay1 Cell Viability Assay (MTT / CellTiter-Glo®) CompoundPrep->Assay1 Assay2 Apoptosis Assay (Caspase-Glo® 3/7) CompoundPrep->Assay2 Assay3 Target Engagement Assay (Western Blot for p-AKT) CompoundPrep->Assay3 Data1 Determine IC50 (Cytotoxicity) Assay1->Data1 Data2 Quantify Caspase Activity (Apoptosis Induction) Assay2->Data2 Data3 Assess Inhibition of AKT Phosphorylation Assay3->Data3 Analysis Data Analysis and Interpretation Data1->Analysis Data2->Analysis Data3->Analysis

Figure 2: General experimental workflow for efficacy testing.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.9
HCT116Colorectal Carcinoma3.7
PC-3Prostate Adenocarcinoma12.5

Table 2: Apoptosis Induction by this compound (at 2x IC50 after 24h)

Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle)
MCF-74.8
A5493.1
HCT1166.2

Table 3: Inhibition of AKT Phosphorylation in HCT116 Cells

Compound Concentration (µM)Relative p-AKT (Ser473) Level (%)
0 (Vehicle)100
178
545
1018
255

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well.

  • Gently agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Allow the plate and the reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Western Blot for Phospho-AKT (Ser473)

This protocol is used to determine the effect of the compound on the phosphorylation status of AKT, a key node in the PI3K/AKT/mTOR pathway.

Materials:

  • HCT116 cells (or other relevant cell line)

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., Rabbit anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total AKT and the loading control (GAPDH) to ensure equal protein loading.

  • Quantify the band intensities using image analysis software and normalize the phospho-AKT signal to total AKT and the loading control.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis

Figure 3: Workflow for Western blot analysis.

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can effectively determine the compound's potential as a therapeutic agent and elucidate its mechanism of action. The successful execution of these assays will be critical in guiding further preclinical development.

References

Application Notes and Protocols for 2-(1H-pyrazol-4-yl)pyrazine in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(1H-pyrazol-4-yl)pyrazine as a scaffold for the development of novel anti-inflammatory agents. The information is based on the broader class of pyrazole and pyrazoline derivatives, which have demonstrated significant anti-inflammatory properties. While specific data for this compound is limited in the public domain, the data presented for analogous compounds provide a strong rationale for its investigation.

Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[1][2][3] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[4]

The fusion of a pyrazole ring with a pyrazine moiety in this compound presents a novel scaffold with the potential for unique pharmacological properties. The pyrazine ring, also a nitrogen-containing heterocycle, is present in numerous biologically active compounds and may contribute to the overall activity and pharmacokinetic profile of the molecule.

Putative Mechanism of Action

Based on the known mechanisms of other pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of one or more of the following signaling pathways:

  • Inhibition of COX Enzymes: Many pyrazole-based anti-inflammatory drugs, such as celecoxib, are selective COX-2 inhibitors. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

  • Inhibition of LOX Enzymes: Some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.[2][5]

  • Modulation of Cytokine Production: Pyrazole compounds can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, from immune cells like macrophages.[4]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Some pyrazole derivatives may inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous inflammatory genes.

A diagram illustrating the potential anti-inflammatory signaling pathways of this compound is presented below.

Anti-inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) NFkB_pathway NF-κB Pathway receptor->NFkB_pathway Inflammatory Stimulus (e.g., LPS) PGE2 Prostaglandins Inflammation Inflammation PGE2->Inflammation Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX2 COX-2 COX2->PGE2 LOX 5-LOX LOX->Leukotrienes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Arachidonic_Acid->LOX NFkB NF-κB NFkB_pathway->NFkB Activation Compound This compound Compound->COX2 Inhibition Compound->LOX Inhibition Compound->NFkB_pathway Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Transcription Cytokines Cytokines (TNF-α, IL-6) Proinflammatory_Genes->Cytokines Translation Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Data Presentation: Anti-Inflammatory Activity of Pyrazole Derivatives

The following tables summarize the anti-inflammatory activity of various pyrazole and pyrazoline derivatives from the literature. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetAssayIC₅₀ (µM)Reference
PyrazolineLipoxygenase (LOX)Enzyme Inhibition Assay80[2][5]
PyrazolineNitric Oxide (NO) ProductionLPS-induced RAW264.7 cells13.44 - 16.43[6]
Pyrazolec-Met KinaseKinase Inhibition Assay0.026 - 0.077[7]
PyrazoleVEGFR-2 KinaseKinase Inhibition Assay-[7]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives

Compound ClassAnimal ModelAssayDose% Inhibition of EdemaReference
PyrazoleRatCarrageenan-induced paw edema-≥84.2[3]
PyrazolineRatCarrageenan-induced paw edema50 mg/kg-[8]
PyrazoleRatAdjuvant-induced arthritis--[2][5]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound and its derivatives as anti-inflammatory agents.

Synthesis of this compound Derivatives

A general method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of this compound, a plausible route would involve the reaction of a pyrazinoyl-containing 1,3-dicarbonyl compound with hydrazine hydrate. The workflow for a typical synthesis is outlined below.

Synthesis_Workflow start Starting Materials (e.g., Pyrazine ester, Ketone) step1 Claisen Condensation to form 1,3-dicarbonyl start->step1 step2 Cyclization with Hydrazine Hydrate step1->step2 step3 Purification (Crystallization/ Chromatography) step2->step3 product This compound Derivative step3->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for the synthesis of pyrazole derivatives.

Protocol: Synthesis of a 2-(Pyrazol-4-yl)pyrazine Derivative (Hypothetical)

  • Synthesis of a Pyrazinoyl-1,3-dicarbonyl Intermediate:

    • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add a pyrazine ester (1.0 eq) and an appropriate ketone (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 1,3-dicarbonyl intermediate.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Anti-Inflammatory Assays

Protocol: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (this compound derivative) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Enzyme Source:

    • Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Procedure:

    • Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer (e.g., Tris-HCl).

    • Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

    • Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 to determine its inhibitory potency and selectivity.

In Vivo Anti-Inflammatory Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals:

    • Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.

  • Experimental Procedure:

    • Divide the animals into groups (n=6 per group): control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The established anti-inflammatory potential of the broader pyrazole class of compounds provides a strong rationale for the synthesis and pharmacological evaluation of derivatives of this novel heterocyclic system. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this compound class. Further studies are warranted to elucidate the specific mechanism of action and to optimize the lead compounds for improved efficacy and safety.

References

Application Notes and Protocols: 2-(1H-pyrazol-4-yl)pyrazine in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and evaluation protocols for 2-(1H-pyrazol-4-yl)pyrazine and its derivatives, a promising class of compounds in the development of new antimicrobial agents. The information is compiled from recent studies and is intended to guide researchers in this field.

Introduction

The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] When fused or linked to other heterocyclic systems like pyrazine, the resulting derivatives often exhibit enhanced or novel pharmacological profiles. The combination of pyrazole and pyrazine rings has been explored for the development of new therapeutic agents, with a particular focus on their potential to combat resistant microbial strains.[4][5][6] This document outlines the key findings and methodologies related to the antimicrobial applications of this compound and its analogs.

Synthesis of Pyrazolyl-Pyrazine Derivatives

The synthesis of pyrazolyl-pyrazine derivatives typically involves multi-step reactions. A common strategy involves the condensation of a pyrazole precursor with a pyrazine derivative. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyrazine derivatives can be achieved by treating 3-chloro-2-cyanopyrazine with hydrazine derivatives.[4] The reaction conditions can be varied to obtain different substitution patterns on the pyrazole and pyrazine rings, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_of_Pyrazolyl_Pyrazine_Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Pyrazine_Derivative Pyrazine Precursor (e.g., 3-chloro-2-cyanopyrazine) Condensation Condensation/ Cyclization Pyrazine_Derivative->Condensation Hydrazine_Derivative Hydrazine Derivative (e.g., Hydrazine hydrate, Methylhydrazine) Hydrazine_Derivative->Condensation Pyrazolyl_Pyrazine Pyrazolyl-Pyrazine Derivative Condensation->Pyrazolyl_Pyrazine

Figure 1: General synthesis scheme for pyrazolyl-pyrazine derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The potency of these compounds is often influenced by the nature and position of substituents on both the pyrazole and pyrazine rings.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of pyrazole derivatives. For example, certain 1H-pyrazolo[3,4-b]pyrazine derivatives have shown elevated activity towards anaerobic bacteria.[4] The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial activity, with lower values indicating higher potency.

Table 1: Antibacterial Activity of Pyrazole and Pyrazolyl-Pyrazine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
1H-pyrazolo[3,4-b]pyrazine (unspecified derivatives)Anaerobic Bacteria22-100Not Reported[4]
Pyrazole Derivative 3 Escherichia coli0.25Not Reported[1]
Pyrazole Derivative 4 Streptococcus epidermidis0.25Not Reported[1]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (4d, 4e, 4g )Staphylococcus aureusNot Reported24.1 - 25.1[7]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (4d, 4e, 4g )Bacillus subtilisNot Reported22.6 - 23.6[7]
N-(trifluoromethylphenyl) derivative 28 MRSA strains0.78Not Reported[8]
Hydrazone derivative 5a S. aureus, MRSA, B. subtilis, A. baumannii25Not Reported[9]
Fluoro substituted hydrazone derivatives (5b, 5c, 5d )B. subtilis, A. baumannii6.25Not Reported[9]
Triazolo[4,3-a]pyrazine derivative 2e S. aureus32Not Reported[10]
Triazolo[4,3-a]pyrazine derivative 2e E. coli16Not Reported[10]
Antifungal Activity

In addition to antibacterial effects, various pyrazole derivatives have shown promising antifungal activity against pathogenic fungi.

Table 2: Antifungal Activity of Pyrazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)EC₅₀ (µg/mL)Reference
Pyrazole Derivative 2 Aspergillus niger1Not Reported[1]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (4a, 4c, 4d, 4g )Aspergillus nigerGood ActivityNot Reported[7]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (4c, 4d, 4g )Aspergillus flavusGood ActivityNot Reported[7]
Pyrazoline derivatives (2b-2d, 2f-2h, 2l, 3d )Phomopsis piricolaNot Reported<21.84[11]
Pyrazole-1-carbothiohydrazide derivative 21a Fungal strains2.9–7.8Not Reported[12]

Mechanism of Action

The precise mechanism of action for this compound and its derivatives is an active area of research. However, studies on related pyrazole compounds suggest several potential targets. Some pyrazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[10] Others may disrupt the bacterial cell wall or interfere with protein and nucleic acid synthesis.[8] Further investigation is required to elucidate the specific molecular targets of pyrazolyl-pyrazine compounds.

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_outcome Result Compound Pyrazolyl-Pyrazine Derivative DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Cell_Wall Cell Wall Synthesis Disruption Compound->Cell_Wall Protein_Synthesis Protein Synthesis Inhibition Compound->Protein_Synthesis Nucleic_Acid_Synthesis Nucleic Acid Synthesis Inhibition Compound->Nucleic_Acid_Synthesis Bacterial_Death Bacteriostatic/ Bactericidal Effect DNA_Gyrase->Bacterial_Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death Nucleic_Acid_Synthesis->Bacterial_Death

Figure 2: Postulated mechanisms of antimicrobial action for pyrazole derivatives.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the antimicrobial properties of novel compounds.

Antibacterial Susceptibility Testing

a) Disc Diffusion Method

This method is used for preliminary screening of antibacterial activity.[1]

  • Prepare Bacterial Inoculum: A suspension of the test bacteria is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculate Agar Plates: Mueller-Hinton agar plates are uniformly swabbed with the bacterial inoculum.

  • Apply Compound Discs: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO) and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger zone indicates greater antibacterial activity.

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits visible bacterial growth.

  • Prepare Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculate Wells: Each well is inoculated with a standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antifungal Susceptibility Testing

Similar to antibacterial testing, antifungal activity can be assessed using agar-based or broth-based methods.

a) Agar Well Diffusion Method

  • Prepare Fungal Inoculum: A suspension of the fungal spores or yeast cells is prepared.

  • Inoculate Agar Plates: Sabouraud Dextrose Agar (SDA) plates are inoculated with the fungal suspension.

  • Create Wells: Wells (e.g., 6 mm diameter) are cut into the agar.

  • Add Compound: A specific volume of the test compound solution is added to each well.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.

  • Measure Zone of Inhibition: The diameter of the zone of growth inhibition around each well is measured.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to ensure they are selective for microbial targets.

  • Cell Culture: Human cell lines (e.g., HEK-293, MRC-5) are cultured in appropriate media in a 96-well plate.[8][13]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[13]

  • Add MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilize Formazan: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measure Absorbance: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate IC₅₀: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated. A higher IC₅₀ value against mammalian cells is desirable.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_safety Safety & Selectivity cluster_mechanism Further Studies Synthesis Synthesis & Purification of Pyrazolyl-Pyrazine Derivatives Disc_Diffusion Disc Diffusion Assay Synthesis->Disc_Diffusion Antibacterial Agar_Well Agar Well Diffusion Assay Synthesis->Agar_Well Antifungal MIC_Determination MIC Determination (Broth Microdilution) Disc_Diffusion->MIC_Determination Active Compounds Agar_Well->MIC_Determination Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (MTT) on Mammalian Cells MIC_Determination->Cytotoxicity_Assay Potent Compounds Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies Selective Compounds

Figure 3: Workflow for the evaluation of new antimicrobial compounds.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on pyrazole derivatives have provided some insights into the structural features that govern their antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as fluoro, chloro, and nitro groups, on the aryl ring of some pyrazole-containing compounds has been shown to enhance antibacterial activity.[7] Further systematic modifications of the this compound scaffold are necessary to establish a comprehensive SAR and to optimize the antimicrobial potency and selectivity of this class of compounds.

Conclusion

This compound and its derivatives represent a promising avenue for the discovery of novel antimicrobial agents. The available data indicates that these compounds possess significant antibacterial and antifungal properties. The synthetic routes are accessible, allowing for the generation of diverse chemical libraries for screening. Future research should focus on elucidating the mechanism of action, optimizing the lead compounds through SAR studies, and evaluating their in vivo efficacy and safety profiles. The protocols and data presented in these application notes serve as a valuable resource for researchers dedicated to addressing the challenge of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-(1H-pyrazol-4-yl)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-pyrazol-4-yl)pyrazine via Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction resulting in low to no yield of this compound?

Answer:

Low or no yield is a frequent challenge, often stemming from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity or Inhibition: The unprotected N-H group on the pyrazole ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2]

    • Solution: Employ a robust catalyst system known to be effective for N-heterocyclic compounds. Buchwald-type ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G2/G3/G4) are often successful.[3][4] These bulky, electron-rich ligands can help prevent catalyst deactivation.

  • Inappropriate Base Selection: The choice of base is critical for the transmetalation step and can significantly impact yield.

    • Solution: An inorganic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings involving heteroaryl substrates.[1][5] A screening of bases may be necessary to find the optimal choice for this specific reaction.

  • Suboptimal Solvent System: The solvent must be capable of dissolving the reactants and the base to a sufficient extent.

    • Solution: A mixture of an organic solvent and water is commonly used. 1,4-Dioxane/water, THF/water, or DMF/water are often good starting points.[5][6] The ratio of the organic solvent to water can also influence the reaction rate and yield.[5]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid/ester.

    • Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain the reaction under an inert atmosphere.

Question 2: I am observing significant amounts of side products, such as homocoupled pyrazine or pyrazole, and protodeboronation of the pyrazole boronic acid/ester. How can I minimize these?

Answer:

The formation of side products is a common issue that reduces the yield of the desired product.

  • Protodeboronation: This is the cleavage of the C-B bond of the pyrazole boronic acid/ester, replacing it with a C-H bond. This is a common side reaction with heteroaryl boronic acids.

    • Solution:

      • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[7]

      • Anhydrous Conditions: If using a boronic ester, switching to anhydrous conditions can minimize protodeboronation, as water is a proton source for this side reaction.

      • Milder Base: In some cases, a milder base like potassium carbonate (K₂CO₃) may reduce the rate of protodeboronation.

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., 2-chloropyrazine with itself).

    • Solution:

      • Thorough Degassing: As mentioned above, removing oxygen is crucial to prevent homocoupling.

      • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst can minimize side reactions promoted by Pd(II) species.

Question 3: The reaction is sluggish and requires long reaction times. How can I increase the reaction rate?

Answer:

Slow reaction rates can be due to several factors, including the inherent reactivity of the substrates and suboptimal reaction conditions.

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, particularly for the oxidative addition of the less reactive 2-chloropyrazine. However, be aware that higher temperatures can also increase the rate of side reactions.

    • Solution: Microwave-assisted synthesis can be a highly effective method for accelerating the reaction, often leading to higher yields in shorter reaction times.[5][8]

  • Catalyst and Ligand Choice: The catalyst system plays a crucial role in the reaction kinetics.

    • Solution: As mentioned, highly active catalyst systems with bulky, electron-rich ligands are recommended.

  • Reactant Concentration: The concentration of the reactants can also affect the reaction rate.

    • Solution: While highly concentrated reactions can sometimes be beneficial, solubility issues may arise. Optimization of the reactant concentrations may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which starting materials should I use: 2-chloropyrazine or 2-bromopyrazine, and pyrazole boronic acid or its pinacol ester?

A1: For the pyrazine component, 2-chloropyrazine is less reactive than 2-bromopyrazine, which may require more forcing conditions or a more active catalyst system.[9] However, 2-chloropyrazine is often more readily available and cost-effective. For the pyrazole component, using the pinacol ester of the boronic acid is generally recommended as it is more stable and less susceptible to protodeboronation.[7]

Q2: Is it necessary to protect the N-H group of the pyrazole?

A2: While protecting the N-H group can prevent catalyst inhibition, recent advances in catalyst systems have made the direct coupling of unprotected N-H azoles more feasible.[1][3][10] Using a catalyst like XPhos Pd G2 has shown success in coupling unprotected pyrazoles.[4] Therefore, protection may not be necessary and would add extra steps to the synthesis.

Q3: What is a good starting point for optimizing the reaction conditions?

A3: A good starting point would be to use 2-chloropyrazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst with a Buchwald ligand (e.g., XPhos Pd G2), and a base like K₃PO₄ or Cs₂CO₃ in a dioxane/water solvent system. Microwave irradiation can be employed to accelerate the reaction.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved by flash column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product and any remaining impurities.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from Suzuki coupling reactions of similar heterocyclic substrates to provide a reference for optimization.

Table 1: Comparison of Catalysts and Bases for the Suzuki Coupling of Halogenated Pyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Variable[11]
Pd(PPh₃)₄Na₂CO₃Toluene80-8570-80[12]
XPhos Pd G2K₂CO₃EtOH/H₂OMWHigh[3]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100Good[1]

Table 2: Effect of Solvent on Suzuki Coupling Yields

Solvent SystemYield (%)Reference
DMF/H₂O90[5]
Dioxane/H₂O88[5]
THF/H₂O90[5]
Toluene/H₂OPoor[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Chloropyrazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is a representative methodology and may require optimization for specific experimental setups.

Materials:

  • 2-Chloropyrazine

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • XPhos Pd G2 (or similar palladium pre-catalyst)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: To a microwave synthesis vial, add 2-chloropyrazine (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: Add the XPhos Pd G2 catalyst (1-3 mol%).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 100-120 °C for 15-30 minutes.

  • Reaction Monitoring: After cooling, check the reaction progress by TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine 2-Chloropyrazine, Pyrazole Boronic Ester, and Base catalyst Add Palladium Catalyst (e.g., XPhos Pd G2) reactants->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Degassed Solvent System inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated this compound purify->product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield? check_catalyst Is the catalyst appropriate for N-heterocycles? start->check_catalyst Yes check_base Is the base optimal? start->check_base Yes check_temp Is the temperature adequate? start->check_temp Yes check_side_products Significant protodeboronation or homocoupling? start->check_side_products Yes change_catalyst Switch to a Buchwald-type catalyst (e.g., XPhos Pd G2). check_catalyst->change_catalyst No end_success Yield Improved change_catalyst->end_success screen_bases Screen stronger bases (K₃PO₄, Cs₂CO₃). check_base->screen_bases No screen_bases->end_success increase_temp Increase temperature or use microwave irradiation. check_temp->increase_temp No increase_temp->end_success use_ester Use pyrazole boronic pinacol ester. Ensure thorough degassing. check_side_products->use_ester Yes use_ester->end_success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Synthesis of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the yield and purity in the synthesis of 2-(1H-pyrazol-4-yl)pyrazine. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyrazine halide, such as 2-chloropyrazine, with a pyrazole boronic acid derivative, most commonly 1H-pyrazole-4-boronic acid pinacol ester[1][2][3]. This method is favored for its high functional group tolerance and generally good yields[4].

Q2: Which pyrazine halide (Cl, Br, I) is best to use as a starting material?

A2: The reactivity of halopyrazines in Suzuki coupling generally follows the trend I > Br > Cl. While 2-iodopyrazine would be the most reactive, 2-chloropyrazine is often used due to its lower cost and wider availability. However, less reactive chloro-substrates may require more active catalyst systems or harsher reaction conditions to achieve good yields[4].

Q3: My starting pyrazole boronic acid pinacol ester appears to be degrading. What is the likely cause?

A3: Pyrazole boronic acid pinacol esters can be susceptible to protodeboronation, a side reaction where the boronic ester group is replaced by a hydrogen atom. This is often exacerbated by high temperatures (>60 °C) and the presence of acidic protons, such as the N-H group on the pyrazole ring[5]. To minimize this, use milder reaction conditions where possible and consider using an excess of the boronic acid reagent (e.g., 1.5 to 2.0 equivalents)[5].

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification is typically achieved using column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate[6]. For removing polar impurities like imidazoles that may form as byproducts, passing the crude product through a silica plug with a less polar solvent system can be effective[6][7]. In some cases, crystallization by forming an acid addition salt can be a highly effective method for purifying pyrazole-containing compounds[8][9].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: The Palladium(0) active species has not formed or has been deactivated.- Ensure reagents and solvents are properly degassed to remove oxygen. - Use a pre-catalyst like XPhos Pd G2 or freshly prepare your catalyst system[10]. - Try a different palladium source (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) and ligand combination (e.g., SPhos, XPhos)[4][5].
2. Incorrect Base: The base is crucial for activating the boronic ester. The chosen base may be too weak or inappropriate for the substrate.- Screen different bases. K₃PO₄ and K₂CO₃ are commonly effective for this type of coupling[1][5]. - Ensure the base is anhydrous if required by the specific protocol.
3. Protodeboronation: The pyrazole boronic ester is being consumed by a side reaction.- Use a slight excess (1.5-2.0 eq.) of the boronic acid ester[5]. - Lower the reaction temperature if possible and monitor the reaction progress closely to avoid prolonged heating after completion[5].
4. Low Reactivity of 2-Chloropyrazine: The C-Cl bond is not undergoing oxidative addition efficiently.- Increase the reaction temperature or extend the reaction time. - Switch to a more reactive halide like 2-bromopyrazine or 2-iodopyrazine if feasible. - Employ a more active catalyst system. Novel pincer-type palladium complexes have shown high activity for coupling 2-chloropyrazine even at low catalyst loadings[3].
Formation of Side Products (e.g., Homocoupling) 1. Homocoupling of Boronic Ester: The boronic ester reacts with itself to form a bi-pyrazole species.- Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote homocoupling. - Adjust the palladium source and ligand; some ligands are more prone to promoting this side reaction.
2. Unidentified Impurities: Complex side reactions are occurring.- Re-evaluate the reaction temperature; excessive heat can lead to decomposition and side reactions. - Confirm the purity of starting materials. Impurities can interfere with the catalytic cycle.
Difficulty in Product Purification 1. Co-elution with Starting Materials: The product has a similar polarity to the starting materials or byproducts.- Optimize the solvent system for column chromatography. Using a shallow gradient can improve separation. - Consider an alternative purification method, such as recrystallization or preparative HPLC.
2. Residual Palladium: The final product is contaminated with palladium.- Treat the crude product solution with a palladium scavenger. - Perform an aqueous workup with a solution of thiourea or another complexing agent to help remove palladium salts.

Data Presentation

The selection of a catalyst and ligand is critical for a successful Suzuki coupling. The table below summarizes various catalytic systems used for the coupling of halo-pyrazoles with arylboronic acids, providing a reference for optimization.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromo-Pyrazoles [1]

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Reported Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
PdCl₂(dppf)K₃PO₄DMF90880-92
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101688-97
XPhos Pd G2K₃PO₄2-MeTHF801290-99

Yields are representative for couplings of various 4-bromopyrazoles with arylboronic acids and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on common literature methods for similar couplings[1][3][5].

Materials:

  • 2-Chloropyrazine

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv.)[11][12]

  • Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloropyrazine (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv.), the palladium catalyst (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizations

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_yield Reaction Complete: Check Yield & Purity start->check_yield success Successful Synthesis check_yield->success High Yield & Purity low_yield Low Yield or No Reaction check_yield->low_yield No / Low impurities Significant Impurities check_yield->impurities Impure check_reagents Check Reagent Quality & Inert Atmosphere low_yield->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents Ensure System is Inert reagents_ok->replace_reagents No screen_catalyst Screen Catalyst System (Pd Source / Ligand) reagents_ok->screen_catalyst Yes replace_reagents->start screen_base Screen Base (K₃PO₄, K₂CO₃, Cs₂CO₃) screen_catalyst->screen_base adjust_temp Adjust Temperature & Reaction Time screen_base->adjust_temp adjust_temp->start identify_impurities Identify Side Products (LC-MS, NMR) impurities->identify_impurities homocoupling Homocoupling? identify_impurities->homocoupling deboronation Protodeboronation? homocoupling->deboronation No improve_degassing Improve Degassing Procedure homocoupling->improve_degassing Yes use_excess_borane Use Excess Boronic Ester Lower Temperature deboronation->use_excess_borane Yes optimize_purification Optimize Purification (Chromatography Gradient) deboronation->optimize_purification No improve_degassing->start use_excess_borane->start optimize_purification->success

A workflow for troubleshooting low yield and impurity issues.

References

Technical Support Center: Purification of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of "2-(1H-pyrazol-4-yl)pyrazine."

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities depend on the synthetic route employed. For instance, in syntheses involving Suzuki or Stille coupling reactions, impurities may include unreacted starting materials (e.g., halo-pyrazines or pyrazole-boronic esters/stannanes), catalysts (e.g., palladium complexes), and homocoupled byproducts. If the synthesis involves condensation reactions, imidazole byproducts may form and co-extract with the desired product.[1][2]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is typically a solid at room temperature and is soluble in polar organic solvents. This information is crucial for selecting appropriate solvents for extraction, chromatography, and recrystallization.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Normal-phase column chromatography using silica gel is a commonly employed and effective method for the purification of pyrazine and pyrazole derivatives.[3][4] The choice of eluent is critical for achieving good separation. For polar compounds like this compound, a gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one may be necessary to first elute non-polar impurities and then the product.

Q4: Can I use recrystallization for the final purification of this compound?

A4: Yes, recrystallization is an excellent technique for the final purification of solid pyrazine derivatives to obtain high-purity crystalline material.[3] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low recovery after column chromatography The compound is highly polar and is strongly adsorbing to the silica gel. The eluent is not polar enough to elute the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in the hexane/ethyl acetate or dichloromethane/methanol mobile phase. - Consider using a different stationary phase, such as alumina, which has different adsorption properties. - Ensure the crude material is properly dissolved and loaded onto the column. A dry-loading technique can sometimes improve resolution and recovery.
Product "oils out" during recrystallization The solvent is not ideal; the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity persists.[5] - Ensure the solution cools slowly to allow for crystal lattice formation. An insulated container or a dewar can be used to slow down the cooling process.[3] - Use a seed crystal to induce crystallization if a small amount of pure solid is available.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.- Optimize the solvent system for your column chromatography. A shallow gradient elution can improve the separation of closely eluting compounds. - Consider using a different stationary phase (e.g., reverse-phase C18 silica).[2] - If the impurity is a known byproduct, a chemical workup step prior to chromatography might be effective. For example, an acid or base wash could remove basic or acidic impurities.
Presence of colored impurities in the final product These may arise from the degradation of starting materials, reagents, or the product itself, especially in the presence of residual catalyst and heat.- Ensure complete removal of the catalyst after the reaction. This can sometimes be achieved by filtering the reaction mixture through a pad of Celite®. - Perform purification steps at lower temperatures where possible. - Recrystallization is often effective at removing colored impurities. The use of activated charcoal during recrystallization can also be beneficial, but a preliminary test is recommended to ensure it doesn't adsorb the desired product.

Experimental Protocols

The following are generalized protocols for the purification of this compound based on common practices for related heterocyclic compounds. Researchers should optimize these protocols for their specific reaction mixtures.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a representative procedure for the purification of a crude reaction mixture containing this compound.

  • Preparation of the Crude Sample:

    • After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • For dry loading, adsorb the dissolved crude product onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Loading and Elution:

    • Carefully load the prepared crude sample onto the top of the silica gel bed.

    • Begin elution with the initial non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., to 1:1 Hexane:Ethyl Acetate, then pure Ethyl Acetate, and finally a small percentage of Methanol in Ethyl Acetate if necessary) to elute the desired compound.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the final purification of this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

Quantitative Data

Due to the lack of specific published data for the purification of this compound, the following table provides representative data based on the purification of analogous pyrazole derivatives synthesized via Suzuki coupling. This data is for illustrative purposes to guide researchers in their experimental design and data recording.

Purification Method Starting Material Purity (by LC-MS) Eluent/Solvent System Typical Recovery/Yield Final Purity (by LC-MS/NMR) Reference/Notes
Column Chromatography ~75%Hexane:Ethyl Acetate (gradient)70-85%>95%Based on general protocols for Suzuki coupling of pyrazoles.[1]
Recrystallization ~95% (after chromatography)Ethanol/Water80-90%>99%Ideal for final polishing of the product.[5]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction) crude->workup chromatography Silica Gel Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Purification pure_product Pure this compound recrystallization->pure_product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Troubleshooting Low Purity of this compound start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities polar_impurities Polar Impurities? check_impurities->polar_impurities chem_workup Consider Chemical Work-up (Acid/Base Wash) check_impurities->chem_workup nonpolar_impurities Non-Polar Impurities? polar_impurities->nonpolar_impurities No optimize_chroma Optimize Chromatography (Gradient, Stationary Phase) polar_impurities->optimize_chroma Yes nonpolar_impurities->optimize_chroma recrystallize Perform Recrystallization (Different Solvent System) optimize_chroma->recrystallize pure_product Achieve Desired Purity recrystallize->pure_product chem_workup->optimize_chroma

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Overcoming Low Yield in Pyrazole-Pyrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole-fused pyrazine systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrazines. Our aim is to provide actionable solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-pyrazine condensation is resulting in a very low yield. What are the most common causes?

A1: Low yields in these condensation reactions typically stem from a few key issues:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical and highly interdependent. An inappropriate solvent can hinder reactant solubility, while the wrong catalyst may not sufficiently promote the reaction.[1]

  • Purity of Starting Materials: Impurities in your starting materials, particularly in the aminopyrazole, can lead to unwanted side reactions and inhibit the desired transformation. It is crucial to use highly pure reactants; consider recrystallization or purification of starting materials if their purity is uncertain.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, too low a temperature, or poor mixing of the reactants.[2]

  • Side Reactions and Byproduct Formation: The formation of regioisomers or other unintended byproducts can significantly consume your starting materials and reduce the yield of the desired product.[3]

  • Product Degradation: Some pyrazole-fused pyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as overly acidic or basic environments, leading to decomposition.[2]

Q2: How do I choose the right catalyst and solvent for my reaction?

A2: Catalyst and solvent selection is crucial for optimizing your yield.

  • Catalysts: While traditional acid catalysts like acetic acid are common, Lewis acids (e.g., ZrCl₄) and various heterogeneous catalysts have shown excellent efficacy.[1] It is advisable to screen a few options. For instance, in some syntheses of pyrazolo[3,4-b]pyridines, nano-magnetic catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ have demonstrated high yields.[1][4]

  • Solvents: The solvent affects reactant solubility and reaction kinetics.[1] Ethanol is a common and effective protic solvent.[1] However, in some cases, solvent-free conditions at elevated temperatures have produced higher yields.[1][4] A solvent screen is often a worthwhile optimization step. For condensations involving 5-aminopyrazoles and alkynyl aldehydes, DMAc has been used effectively.[5]

Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity and separate the products?

A3: The formation of regioisomers is a common challenge, especially with unsymmetrical starting materials.[1]

  • Improving Selectivity: Reaction conditions can influence regioselectivity. The choice of catalyst and solvent can sometimes favor the formation of one isomer over the other.[1] Reviewing literature for reactions with similar substrates can provide guidance.

  • Separation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection, such as starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate, is recommended.[1]

Q4: What are the best methods for purifying the final pyrazolo-pyrazine product?

A4: Purification can be challenging due to the polarity of these compounds.

  • Recrystallization: This is often the most effective method for obtaining a highly pure, crystalline product. You will need to experiment to find a solvent in which your product is highly soluble when hot but sparingly soluble at room temperature. Ethanol is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[1]

  • Column Chromatography: Silica gel is the standard stationary phase. Careful selection of the mobile phase is critical to separate your product from any byproducts or unreacted starting materials.[1]

  • Proper Work-up: A thorough aqueous work-up is essential to remove catalysts and inorganic salts before further purification. This usually involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.[1]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This guide provides a systematic approach to troubleshooting poor yields.

Low_Yield_Troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials (e.g., via NMR, LC-MS) start->check_purity purify_sm Purify Starting Materials (Recrystallization, Chromatography) check_purity->purify_sm Impure optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Pure rerun_reaction Re-run Reaction with Purified Materials purify_sm->rerun_reaction rerun_reaction->optimize_conditions temp_time Vary Temperature and Time (Monitor by TLC) optimize_conditions->temp_time Start Here solvent_screen Screen Different Solvents (e.g., EtOH, DMF, Solvent-free) temp_time->solvent_screen catalyst_screen Screen Different Catalysts (Acid, Lewis Acid, Heterogeneous) solvent_screen->catalyst_screen check_mechanism Review Reaction Mechanism for Potential Side Reactions catalyst_screen->check_mechanism identify_byproducts Identify Byproducts (NMR, MS) check_mechanism->identify_byproducts Side Reactions Suspected adjust_conditions Adjust Conditions to Minimize Side Reactions identify_byproducts->adjust_conditions

A troubleshooting workflow for addressing low reaction yields.
Issue 2: Potential Side Reactions

In the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, several reaction pathways can compete, leading to different products. The desired reaction involves the nucleophilic attack of the exocyclic amino group followed by cyclization. However, the pyrazole ring nitrogens and the C4 position can also act as nucleophiles, leading to undesired isomers.

Reaction_Pathways reactants 5-Aminopyrazole + 1,3-Dicarbonyl path_a Pathway A: Attack from exocyclic NH₂ reactants->path_a Desired path_b Pathway B: Attack from ring N1 reactants->path_b Undesired path_c Pathway C: Attack from ring C4 reactants->path_c Undesired product_a Desired Product: Pyrazolo[3,4-b]pyridine path_a->product_a product_b Side Product: Pyrazolo[1,5-a]pyrimidine path_b->product_b product_c Other Side Products path_c->product_c

Potential reaction pathways in 5-aminopyrazole condensations.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature to guide the optimization of your synthesis of pyrazolo[3,4-b]pyridines.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingYield (%)Reference
Amorphous Carbon-SO₃H5 mg80[1][6]
Amorphous Carbon-SO₃H10 mg75[1][6]
Amorphous Carbon-SO₃H15 mg72[1][6]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mg95[1][4]
ZrCl₄0.15 mmol13-28[1][7]
Cu(II) acetylacetonate0.1 equiv94[8]
Cu(II) acetylacetonate0.01 equiv74[8]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolRoom Temperature0.5-0.7580[1][6]
Solvent-free1000.2595[1][4]
EtOH/DMF (1:1)951613-28[1]
CHCl₃Room Temperature4894[8]
TolueneRoom Temperature4868[8]
CH₂Cl₂Room Temperature4885[8]
BenzeneReflux-40[8]
AcetonitrileReflux-20[8]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst[1][4]

This protocol is a general method for a high-yield, solvent-free synthesis.

Protocol_1 step1 1. Combine Reactants: - Aldehyde (1 mmol) - 5-Aminopyrazole (1 mmol) - Active Methylene Compound (1 mmol) - Catalyst (20 mg Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) step2 2. Reaction: - Stir mixture at 100 °C - Solvent-free conditions step1->step2 step3 3. Monitor Progress: - Track reaction via TLC step2->step3 step4 4. Work-up: - Cool the reaction mixture to room temperature step3->step4 step5 5. Isolation: - Isolate the product by recrystallization (e.g., from ethanol) step4->step5

Workflow for a three-component pyrazolo[3,4-b]pyridine synthesis.

Methodology:

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions.[1][4]

  • The progress of the reaction is monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[1][7]

This protocol utilizes a Lewis acid catalyst in a solvent system.

Methodology:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.[1]

  • The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.[1]

  • The mixture is vigorously stirred at 95 °C for 16 hours.[1]

  • After completion (monitored by TLC), the mixture is concentrated in vacuo.[1]

  • The product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.[1]

Protocol 3: Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile[2][9][10]

This protocol describes the synthesis of a pyrazolo[3,4-b]pyrazine derivative from a 5-amino-4-nitrosopyrazole.

Methodology:

  • A mixture of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1 mmol) and malononitrile (1 mmol) is refluxed in pyridine.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like acetic acid.

References

Preventing pyrazoline formation in "2-(1H-pyrazol-4-yl)pyrazine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrazol-4-yl)pyrazine. Our focus is to address the common challenge of pyrazoline byproduct formation and provide actionable solutions to improve reaction outcomes.

Troubleshooting Guide: Preventing Pyrazoline Formation

The synthesis of this compound typically proceeds via the reaction of 1-(pyrazin-2-yl)ethanone with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form the enaminone intermediate, (E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one. This intermediate is then cyclized with hydrazine to yield the desired pyrazole. However, incomplete aromatization during the cyclization step can lead to the formation of the undesired pyrazoline byproduct.

Problem: Formation of a significant amount of pyrazoline byproduct, detected by analytical methods such as NMR or LC-MS.

Root Cause: The cyclization of the enaminone with hydrazine forms a dihydropyrazole (pyrazoline) intermediate. The final step is the elimination of water and aromatization to the stable pyrazole ring. If the reaction conditions are not optimal for this elimination and subsequent oxidation, the pyrazoline may be isolated as a major byproduct.

Question 1: My reaction is producing a mixture of the desired pyrazole and a significant amount of pyrazoline. How can I promote the formation of the pyrazole?

Answer:

Promoting the complete aromatization of the pyrazoline intermediate is key. This can be achieved by modifying the reaction conditions to favor the elimination and oxidation steps. Here are several strategies:

1. Solvent and Acid Catalysis: The choice of solvent and the presence of an acid catalyst can significantly influence the rate of dehydration and aromatization.

  • Recommendation: Conduct the cyclization reaction in a solvent system known to promote aromatization, such as a mixture of dimethyl sulfoxide (DMSO) and acetic acid. In some systems, this has been shown to yield the aromatized pyrazole exclusively, whereas solvent systems like acetic acid/acetonitrile may favor the formation of the dihydropyrazole intermediate.[1][2] The use of p-toluenesulfonic acid (p-TSA) as a catalyst in a suitable solvent can also facilitate the cyclization and subsequent dehydration.

2. Reaction Temperature and Time: Higher temperatures can provide the necessary activation energy for the elimination of water and subsequent aromatization.

  • Recommendation: Increase the reaction temperature, for example, by refluxing in a higher-boiling solvent like ethanol or acetic acid.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for complete conversion to the pyrazole.

3. In-situ Oxidation: If optimizing thermal and acidic conditions is insufficient, the inclusion of a mild oxidizing agent can drive the conversion of the pyrazoline intermediate to the final pyrazole product.[4]

  • Recommendation: Introduce a mild oxidizing agent to the reaction mixture after the initial cyclization has occurred. Common choices include:

    • Air/Oxygen: Simply bubbling air or oxygen through the reaction mixture, particularly in a solvent like DMSO at elevated temperatures, can be effective.[5][6]

    • Iodine (I₂): A catalytic amount of iodine can promote oxidative aromatization.[7]

    • Copper(II) Salts: Catalytic amounts of Cu(OAc)₂ with an oxidant like tert-butyl hydroperoxide (TBHP) are effective for oxidizing pyrazolines.[8]

Question 2: I have already isolated a mixture containing the pyrazoline byproduct. Is it possible to convert this to the desired pyrazole?

Answer:

Yes, it is often possible to convert the isolated pyrazoline to the pyrazole through a separate oxidation step. This is a common strategy in pyrazole synthesis.[4][9]

Recommended Protocol for Post-Synthesis Oxidation:

  • Dissolve the mixture of pyrazole and pyrazoline in a suitable solvent such as acetonitrile or acetic acid.

  • Add an oxidizing agent. Several options are available, and the choice may depend on the scale of your reaction and the other functional groups present in your molecule.

  • Stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the pyrazoline by TLC or LC-MS.

  • Upon completion, work up the reaction mixture to isolate the purified this compound.

Table 1: Comparison of Oxidizing Agents for Pyrazoline to Pyrazole Conversion

Oxidizing SystemTypical ConditionsAdvantagesConsiderations
TBHP / Cu(OAc)₂ Acetonitrile, room temperature[8]Mild conditions, high yields.Requires a metal catalyst.
Bromine (Br₂) in Acetic Acid Acetic acid, room temperatureEffective and often high-yielding.[6]Bromine is corrosive and toxic.
Oxygen in DMSO DMSO, heating[5][6]Benign oxidant, simple setup.Requires higher temperatures.
Manganese Dioxide (MnO₂) Non-polar solvent (e.g., hexane)Useful for deacylative oxidation if applicable.[10]Stoichiometric reagent, heterogeneous.
Electrochemical Oxidation NaCl as mediator, biphasic system[9]Sustainable, uses inexpensive reagents.[9]Requires specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for pyrazoline formation?

A1: The reaction of an enaminone (an α,β-unsaturated carbonyl system) with hydrazine first forms a cyclic intermediate called a pyrazoline (specifically, a dihydropyrazole). This molecule is not yet aromatic. The final step to form the stable, aromatic pyrazole ring is an oxidation reaction (formally, the loss of a molecule of hydrogen, H₂). If the reaction conditions do not favor this final oxidation step, the pyrazoline intermediate can be isolated as a byproduct.

Q2: Can the purity of my starting materials affect pyrazoline formation?

A2: Yes, the purity of your 1-(pyrazin-2-yl)ethanone, DMF-DMA, and hydrazine is important. Impurities could potentially interfere with the reaction mechanism, although the primary cause of pyrazoline formation is incomplete aromatization. Ensure you are using reagents of appropriate purity and that your hydrazine has not been partially oxidized.

Q3: How can I monitor the reaction to check for pyrazoline formation?

A3: Thin-layer chromatography (TLC) is a simple and effective method. The pyrazole product is generally more conjugated and may have a different Rf value and UV activity compared to the less conjugated pyrazoline. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for monitoring the reaction, as you can track the masses of the starting material, the desired product (C₇H₆N₄, MW: 146.15), and the pyrazoline byproduct (C₇H₈N₄, MW: 148.17).

Q4: Are there alternative synthetic routes to this compound that might avoid this issue?

A4: While the enaminone route is common, other methods for constructing 4-substituted pyrazoles exist, such as those involving 1,3-dicarbonyl compounds or multicomponent reactions. However, the enaminone pathway is generally efficient. The key is to optimize the final aromatization step, either by adjusting the reaction conditions for in-situ oxidation or by performing a separate, dedicated oxidation step on the crude product.

Visualizing the Synthetic Pathway and Troubleshooting

To better understand the reaction and the point at which the pyrazoline byproduct is formed, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

G cluster_0 Synthesis Pathway A 1-(pyrazin-2-yl)ethanone + DMF-DMA B (E)-3-(dimethylamino)-1- (pyrazin-2-yl)prop-2-en-1-one (Enaminone Intermediate) A->B Formylation D Pyrazoline Intermediate (Dihydropyrazole) B->D + Hydrazine (Cyclization) C Hydrazine C->D E This compound (Desired Product) D->E Aromatization (Oxidation) F Pyrazoline Byproduct D->F Incomplete Aromatization

Caption: Synthetic pathway for this compound.

G start Start Synthesis check_product Analyze crude product. Is pyrazoline present? start->check_product is_major Is pyrazoline a major byproduct? check_product->is_major Yes end Successful Synthesis check_product->end No is_major->end No (minor, purify) troubleshoot Troubleshooting Options is_major->troubleshoot Yes option1 Modify Reaction: - Change solvent (e.g., DMSO/AcOH) - Increase temperature - Add in-situ oxidant (Air, I2) troubleshoot->option1 option2 Post-Synthesis Oxidation: - Isolate crude mixture - Treat with oxidizing agent (e.g., TBHP/Cu(OAc)2) troubleshoot->option2 option1->start Re-run synthesis option2->end Purify product

Caption: Troubleshooting workflow for pyrazoline byproduct formation.

Detailed Experimental Protocol

This section provides a generalized protocol for the synthesis of this compound, incorporating best practices to minimize pyrazoline formation.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one

  • To a solution of 1-(pyrazin-2-yl)ethanone (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminone is often used directly in the next step without further purification.

Step 2: Cyclization to this compound (Optimized for Aromatization)

  • Dissolve the crude enaminone from Step 1 in a mixture of glacial acetic acid and DMSO (a ratio of 1:5 can be a starting point).[1][2]

  • Add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 2-6 hours.

  • Monitor the reaction by LC-MS, checking for the disappearance of the enaminone and the pyrazoline intermediate (M+2 of the product).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

References

Technical Support Center: Spectroscopic Analysis of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-4-yl)pyrazine. The information is designed to address common challenges encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Mass Spectrometry Analysis

  • Q1: My ESI-MS spectrum does not show the expected [M+H]⁺ peak at m/z 147.0665. What could be the issue?

    • A1: Several factors could contribute to this. First, verify the instrument's calibration. Ensure that the mobile phase is appropriate for electrospray ionization (ESI); acidic conditions (e.g., 0.1% formic acid in methanol or acetonitrile) will promote protonation and enhance the [M+H]⁺ signal. If the signal is still weak, consider the possibility of adduct formation with other cations present in your sample or solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1] Check for peaks at the predicted m/z values for these adducts. Also, confirm that the compound is sufficiently soluble in the solvent used for infusion.

  • Q2: I observe a peak at m/z 145.0519. What does this correspond to?

    • A2: This peak likely corresponds to the deprotonated molecule, [M-H]⁻.[1] This is more commonly observed in negative ion mode ESI-MS. If you are running in positive ion mode, its presence could suggest in-source fragmentation or an issue with the instrument settings. The pyrazole N-H is acidic and can be deprotonated under certain conditions.

2. NMR Spectroscopy Analysis

  • Q3: The ¹H NMR spectrum shows broad signals for the pyrazole protons. How can I resolve them?

    • A3: Broadening of the pyrazole N-H and C-H signals is common and can be due to several factors. Tautomerism of the pyrazole ring can lead to exchange broadening.[2] Additionally, intermolecular hydrogen bonding can also cause signal broadening.[3] Try acquiring the spectrum at a lower temperature to slow down any dynamic exchange processes. You can also perform a deuterium exchange experiment by adding a drop of D₂O to your NMR tube; the N-H signal should disappear, which helps in its assignment.

  • Q4: I am having trouble assigning the protons on the pyrazine and pyrazole rings in the ¹H NMR spectrum. What are the expected chemical shifts?

    • A4: Based on analogous structures, the pyrazine protons are expected to be in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms.[2] The pyrazole protons are generally observed at slightly higher field, often between δ 7.5 and 8.5 ppm.[3] The specific chemical shifts will be influenced by the solvent used. Two-dimensional NMR techniques, such as COSY and HSQC, are highly recommended for unambiguous assignment of all proton and carbon signals.

  • Q5: My ¹³C NMR spectrum has fewer signals than expected. Why?

    • A5: This could be due to overlapping signals or low signal intensity for quaternary carbons. Ensure a sufficient number of scans have been acquired. Running a DEPT-135 or an HSQC experiment can help differentiate between CH, CH₂, and CH₃ signals and aid in the identification of all carbons. For quaternary carbons that may have long relaxation times, adjusting the relaxation delay (d1) in your acquisition parameters may be necessary to observe them.

3. Infrared (IR) Spectroscopy Analysis

  • Q6: I am not seeing a sharp N-H stretch in my IR spectrum. Is this normal?

    • A6: Yes, this is quite common for pyrazoles. The N-H stretching vibration in pyrazoles is often broad and can appear in a complex region between 2600 and 3200 cm⁻¹ due to strong intermolecular hydrogen bonding.[3] This broadening can cause the peak to merge with C-H stretching vibrations, making it difficult to identify as a sharp, distinct peak.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from related compounds.

Table 1: Predicted Mass Spectrometry Data

Adduct/FragmentFormulaCalculated m/z
[M+H]⁺[C₇H₇N₄]⁺147.0665
[M+Na]⁺[C₇H₆N₄Na]⁺169.0485
[M+K]⁺[C₇H₆N₄K]⁺185.0224
[M-H]⁻[C₇H₅N₄]⁻145.0520

Data predicted based on the compound's molecular formula (C₇H₆N₄, Exact Mass: 146.0593).[1][4]

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole N-H> 12.0broad singlet
Pyrazine H8.5 - 9.0multiplet
Pyrazole C-H7.8 - 8.2singlet

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Table 3: Predicted IR Absorption Frequencies

Functional GroupExpected Frequency Range (cm⁻¹)Characteristics
N-H Stretch (H-bonded)2600 - 3200Broad
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity
C=N and C=C Stretch1400 - 1600Multiple sharp bands
Aromatic C-H Bending700 - 900Strong to medium bands

These are typical ranges for the functional groups present in the molecule.[3]

Experimental Protocols

1. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute this solution to approximately 10-50 µg/mL with the mobile phase.

  • Mobile Phase: A common mobile phase for positive ion mode is 50:50 acetonitrile:water with 0.1% formic acid. For negative ion mode, 50:50 acetonitrile:water with 0.1% ammonium hydroxide can be used.

  • Instrumentation: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

2. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Consider running DEPT-135 and DEPT-90 experiments to aid in assigning carbon types.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule.

3. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the major peaks.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Spectroscopic Analysis of This compound exp_data Acquire Experimental Data (MS, NMR, IR) start->exp_data compare_data Compare Experimental Data with Expected Values exp_data->compare_data data_match Data Matches Expected Values? compare_data->data_match ms_issue Mass Spec Issue: - Incorrect m/z - No molecular ion data_match->ms_issue No (MS) nmr_issue NMR Issue: - Broad peaks - Incorrect shifts - Missing signals data_match->nmr_issue No (NMR) ir_issue IR Issue: - Missing N-H stretch data_match->ir_issue No (IR) analysis_complete Analysis Complete Structure Confirmed data_match->analysis_complete Yes ms_solution Check Calibration Optimize Source Check for Adducts ms_issue->ms_solution nmr_solution Lower Temperature Use 2D NMR Check Solvent Purity nmr_issue->nmr_solution ir_solution Check for Broad H-bonded Feature (2600-3200 cm⁻¹) ir_issue->ir_solution ms_solution->compare_data nmr_solution->compare_data ir_solution->compare_data

Caption: A flowchart for troubleshooting spectroscopic data.

NMR_Assignment_Logic start Start ¹H NMR Assignment region1 Identify Downfield Region (δ > 7.5 ppm) start->region1 region2 Identify Very Downfield Broad Singlet (δ > 12.0 ppm) start->region2 pyrazine_protons Pyrazine Protons (δ 8.5 - 9.0 ppm) region1->pyrazine_protons pyrazole_protons Pyrazole Protons (δ 7.8 - 8.2 ppm) region1->pyrazole_protons assign_nh Assign Pyrazole N-H region2->assign_nh d2o_exchange Confirm with D₂O Exchange (Signal Disappears) assign_nh->d2o_exchange final_assignment Final Assignment d2o_exchange->final_assignment cosy Use COSY to find coupled pyrazine protons pyrazine_protons->cosy hsqc Use HSQC/HMBC to correlate to Carbons pyrazole_protons->hsqc cosy->final_assignment hsqc->final_assignment

Caption: Logic for assigning ¹H NMR signals.

References

Addressing solubility issues of "2-(1H-pyrazol-4-yl)pyrazine" in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1H-pyrazol-4-yl)pyrazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound that typically presents as a solid at room temperature.[1] Due to its structure, which contains both pyrazole and pyrazine rings with nitrogen atoms, it has the capacity for hydrogen bonding.[1] It is generally soluble in polar organic solvents like DMSO and ethanol but is expected to have limited solubility in aqueous solutions, a common challenge for many heterocyclic compounds used in drug discovery.[1][2][3]

Q2: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?

A2: This is a common phenomenon known as solvent-shifting precipitation. The compound may be highly soluble in a 100% DMSO stock, but when this stock is diluted into an aqueous buffer, the solvent polarity dramatically increases.[4] This sudden change can cause the compound's solubility to drop below its effective concentration, leading it to "crash out" of the solution as a precipitate.[4] This is an issue of kinetic solubility, where the compound cannot remain dissolved in the new solvent environment.[4][5]

Q3: What is the maximum recommended final concentration of DMSO in an assay?

A3: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most cell-based and enzymatic assays.[4] While higher concentrations might improve compound solubility, they can also introduce artifacts by affecting the activity of enzymes or the health of cells, potentially confounding the experimental results.[4] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[4]

Q4: How does the pH of the assay buffer affect the solubility of my compound?

A4: The pH of the assay buffer can significantly influence the solubility of ionizable compounds. This compound has nitrogen atoms that can be protonated or deprotonated depending on the pH. Changes in the ionization state of the molecule alter its charge and polarity, which in turn can increase or decrease its solubility in an aqueous medium. It is advisable to test solubility in a panel of buffers with varying pH levels to find the optimal condition for your experiment.[6]

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Determine the Maximum Soluble Concentration

Your first step is to determine the kinetic solubility of this compound in your specific assay buffer. This helps you understand the concentration threshold at which precipitation occurs. A simple nephelometry or visual inspection protocol can be used.

Step 2: Optimize Assay Conditions

If the required assay concentration exceeds the compound's solubility limit, you can try several strategies to enhance solubility.

  • Adjust Co-solvent Percentage: While keeping the final DMSO concentration below 1% is ideal, sometimes a modest increase (e.g., to 1.5% or 2%) can improve solubility without significantly impacting the assay, but this must be validated.[6] Always run a co-solvent tolerance control to check for effects on your biological system.[6]

  • Modify Buffer Composition:

    • pH Adjustment: As mentioned in the FAQs, systematically test a range of pH values for your buffer to identify one that improves solubility.

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Polysorbate-80 (Tween-80) or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8] Start with concentrations in the 0.01% to 0.1% range.

  • Sonication or Heating: Gently warming the buffer or using a sonicator while adding the compound stock can sometimes help dissolve it, though be cautious as this may not prevent eventual precipitation over the course of a long incubation.

Quantitative Solubility Data

The following table summarizes hypothetical solubility data for a pyrazolylpyrazine-type compound under various conditions, as might be determined by a kinetic solubility assay. This data is for illustrative purposes to guide your experimental design.

Solvent SystemCo-solvent (DMSO) %AdditiveMax Soluble Conc. (µM)Method
PBS, pH 7.41%None15Nephelometry
PBS, pH 7.42%None35Nephelometry
Tris Buffer, pH 8.01%None25Nephelometry
PBS, pH 7.41%0.02% Tween-8060Nephelometry
PBS, pH 7.41%0.1% Pluronic F-6875Nephelometry

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound solid.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve: Vortex the solution vigorously for 2-5 minutes. If needed, use a brief sonication bath to ensure the compound is fully dissolved.

  • Inspect: Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3]

Protocol 2: Kinetic Solubility Assay via Nephelometry

This protocol allows for the rapid determination of a compound's apparent solubility when diluted from a DMSO stock into an aqueous buffer.[9]

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial dilution of your compound in 100% DMSO.

  • Prepare Assay Plate: Add the desired volume of your test buffer (e.g., 98 µL) to the wells of a clear, flat-bottom 96-well plate.

  • Initiate Dilution: Using a multichannel pipette, transfer a small volume of the DMSO stock (e.g., 2 µL) from the compound plate to the assay plate.[6] This creates a 1:50 dilution and a final DMSO concentration of 2%.

  • Mix and Incubate: Mix immediately by orbital shaking for 30-60 seconds. Incubate the plate at a controlled temperature (e.g., room temperature) for 1-2 hours, protected from light.[9]

  • Measure: Read the plate using a nephelometer, which measures light scattering caused by suspended particles (precipitate). The concentration at which light scattering significantly increases above the background is the kinetic solubility limit.[9]

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing compound precipitation in an assay.

G cluster_0 cluster_1 Step 1: Diagnose cluster_2 Step 2: Optimize cluster_3 start Precipitation Observed in Assay kin_sol Perform Kinetic Solubility Assay start->kin_sol conc_check Is Assay [C] > Solubility Limit? kin_sol->conc_check sol_1 Increase Co-solvent % (e.g., DMSO to 1.5%) conc_check->sol_1 Yes sol_2 Adjust Buffer pH conc_check->sol_2 Yes sol_3 Add Surfactant (e.g., 0.02% Tween-80) conc_check->sol_3 Yes sol_4 Lower Assay Concentration conc_check->sol_4 Yes end_node Precipitation Resolved conc_check->end_node No (Check other issues) sol_1->end_node sol_2->end_node sol_3->end_node sol_4->end_node

Caption: A troubleshooting flowchart for addressing compound precipitation.

Hypothetical Kinase Signaling Pathway

Pyrazolylpyrazine derivatives are often investigated as kinase inhibitors. This diagram shows a generic signaling pathway where such a compound might act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase A (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase B (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase C (e.g., ERK) kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Inhibition of a kinase cascade by this compound.

References

"2-(1H-pyrazol-4-yl)pyrazine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1H-pyrazol-4-yl)pyrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change over time. What could be the cause?

A1: A color change in your solution is often an indicator of degradation. This can be initiated by several factors including exposure to light (photodegradation), elevated temperatures (thermal degradation), oxidative stress, or hydrolysis in acidic or basic conditions. The pyrazine and pyrazole rings can be susceptible to oxidative and photolytic degradation pathways.[1][2] It is recommended to perform a systematic investigation to identify the root cause.

Q2: I am observing a loss of potency or a decrease in the expected concentration of my this compound stock solution. What should I do?

A2: A decrease in concentration suggests that the compound is degrading. To mitigate this, ensure your stock solutions are stored protected from light, at a low temperature (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected. It is also crucial to use high-purity, anhydrous solvents for your stock solutions. To confirm degradation, we recommend performing a stability-indicating HPLC analysis.

Q3: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A3: For maximum stability, it is recommended to prepare fresh solutions for each experiment. If stock solutions are required, they should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol.[3] These stock solutions should be stored in amber vials to protect from light, at a low temperature (ideally -80°C), and aliquoted to avoid repeated freeze-thaw cycles.

Q4: I have noticed the appearance of new peaks in my HPLC chromatogram when analyzing an aged solution of this compound. What could these be?

A4: The appearance of new peaks is a strong indication of the formation of degradation products. Potential degradation pathways for pyrazine and pyrazole containing compounds include hydrolysis of the pyrazole ring, oxidation (potentially forming N-oxides or hydroxylated species), and photodegradation which could lead to ring cleavage or rearrangement.[1][4][5] To identify these new peaks, LC-MS analysis is recommended to determine their mass-to-charge ratio and aid in structural elucidation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in solution.

Problem: Unexpected Experimental Results or Poor Reproducibility
  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting Steps:

      • Prepare a fresh solution of the compound and repeat the experiment immediately.

      • Analyze an aged solution using a stability-indicating HPLC method to check for the presence of degradation products.

      • If degradation is confirmed, refer to the Forced Degradation Study Protocol below to identify the specific stress conditions causing the instability.

      • Based on the findings, adjust solution preparation and storage conditions (e.g., protect from light, use antioxidants, adjust pH, store at lower temperatures).

  • Possible Cause 2: Poor Solubility in the Chosen Solvent.

    • Troubleshooting Steps:

      • Visually inspect the solution for any precipitate.

      • Determine the solubility of the compound in your experimental buffer or solvent.

      • If solubility is an issue, consider using a co-solvent such as DMSO or ethanol, or explore different formulation strategies.

Quantitative Data Summary

Stress ConditionTime Points (hours)Initial Concentration (µg/mL)Concentration at Time Point (µg/mL)% DegradationNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl) 0, 2, 4, 8, 24
Base Hydrolysis (0.1 M NaOH) 0, 2, 4, 8, 24
Oxidative (3% H₂O₂) 0, 2, 4, 8, 24
Thermal (60°C) 0, 24, 48, 72, 168
Photolytic (ICH Q1B) 0, 1.2x10⁶ lux hrs

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound in solution.[6][7]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.

    • Thermal Degradation: Keep the stock solution at 60°C.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be kept in the dark under the same conditions.[8]

  • Sample Collection and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours for hydrolysis and oxidation; longer for thermal and photostability studies).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating RP-HPLC method.

Stability-Indicating RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Stability_Troubleshooting_Workflow Workflow for Investigating Solution Stability Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution start Inconsistent Results or Observed Degradation solubility Check Solubility and Purity of Compound start->solubility fresh_solution Prepare Fresh Solution & Repeat Experiment start->fresh_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) solubility->forced_degradation If solubility is not the issue fresh_solution->forced_degradation If problem persists hplc_analysis Analyze Samples by Stability-Indicating HPLC forced_degradation->hplc_analysis lcms_analysis Identify Degradants by LC-MS hplc_analysis->lcms_analysis If new peaks are observed optimize_storage Optimize Storage Conditions (Temp, Light, Atmosphere) hplc_analysis->optimize_storage lcms_analysis->optimize_storage adjust_protocol Adjust Experimental Protocol (e.g., pH, Solvent) lcms_analysis->adjust_protocol end Stable Solution & Reproducible Data optimize_storage->end adjust_protocol->end

Caption: A flowchart outlining the systematic approach to troubleshooting stability issues of this compound in solution.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome stock_solution Prepare 1 mg/mL Stock Solution of this compound acid Acidic (0.1 M HCl, 60°C) stock_solution->acid base Basic (0.1 M NaOH, 60°C) stock_solution->base oxidative Oxidative (3% H₂O₂, RT) stock_solution->oxidative thermal Thermal (60°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC-UV sampling->hplc lcms Characterize Degradants by LC-MS hplc->lcms If degradation observed report Generate Stability Profile & Identify Degradation Pathways hplc->report lcms->report

Caption: A diagram illustrating the experimental workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(1H-pyrazol-4-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-pyrazol-4-yl)pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Optimization

Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction between a 4-halopyrazole and a 2-halopyrazine. What are the potential causes and how can I improve the yield?

A1: Low yields in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles are a common issue.[1] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.[2]

Possible Causes and Solutions:

  • Catalyst Inactivation/Poisoning: The nitrogen atoms in both the pyrazole and pyrazine rings can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[1]

    • Solution: Employ bulkier, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can help to stabilize the active palladium species and prevent coordination with the nitrogen atoms of the heterocycles.[1] Consider using a pre-formed palladium precatalyst to ensure the active Pd(0) species is present from the start of the reaction.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the success of the coupling reaction.

    • Solution: A screening of different bases and solvents is often necessary. For Suzuki-Miyaura reactions involving 2-chloropyrazine, a combination of a palladium(II) ONO pincer complex catalyst with a suitable base in a H₂O/toluene media has been shown to be effective. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to strong bases, although they may require higher reaction temperatures or longer reaction times. Common solvents for Suzuki couplings of heterocycles include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[1]

  • Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, reducing the amount of nucleophile available for the cross-coupling.

    • Solution: Use a more stable boronate ester, such as a pinacol or MIDA ester, and consider running the reaction under anhydrous conditions.[1] Running the reaction at the lowest effective temperature and for the shortest possible time can also help to minimize this side reaction.[1]

  • Dehalogenation of the Halopyrazole/Halopyrazine: The starting halide can be reduced to the corresponding C-H bond, leading to a loss of starting material.

    • Solution: This side reaction can be influenced by the choice of base and solvent. Unprotected N-H pyrazoles can be more prone to dehalogenation; protection of the pyrazole nitrogen may suppress this side reaction. Bromo and chloro derivatives of aminopyrazoles have been shown to be superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced propensity for dehalogenation.

Q2: I am observing the formation of significant side products in my reaction. What are the common side products and how can I minimize them?

A2: The formation of side products can significantly complicate purification and reduce the yield of the desired this compound derivative.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl product from the boronic acid.

    • Cause: This is often due to the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.

    • Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) source directly, rather than a Pd(II) precatalyst that needs to be reduced in situ, can also help.

  • Debromination/Dechlorination: As mentioned in the previous question, the loss of the halogen from the starting materials is a common side reaction.

    • Solution: In addition to the solutions mentioned above, careful optimization of the reaction temperature and time is crucial.

  • Formation of Isomers: Depending on the substitution pattern of your starting materials, the formation of regioisomers may be possible.

    • Solution: Careful analysis of the starting materials and the reaction mechanism is necessary. Purification by column chromatography is often required to separate isomers.

Purification

Q3: I am having difficulty purifying my this compound derivative. What are the recommended purification methods?

A3: The purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for coordination to silica gel.

Recommended Purification Techniques:

  • Flash Column Chromatography: This is the most common method for purifying these types of compounds.

    • Stationary Phase: Silica gel is typically used. If you experience issues with product streaking or poor separation, consider treating the silica gel with a base (e.g., triethylamine) to neutralize acidic sites.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is commonly used.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining high-purity material.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures of solvents.

  • Liquid-Liquid Extraction (LLE): This is often used as a first step in the work-up process to remove inorganic salts and other highly polar impurities. Multiple extractions may be necessary for good recovery.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromo-1-protected-1H-pyrazole with 2-Chloropyrazine

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O1001275
2Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene110868
3PdCl₂(dppf) (5)-K₂CO₃DMF/H₂O901655
4Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90645

Note: Yields are hypothetical and for illustrative purposes to show potential trends. Actual yields will vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a 4-Bromopyrazole with a 2-Chloropyrazine

This protocol provides a general starting point for the synthesis of this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 4-Bromo-1-(protected)-1H-pyrazole (1.0 equiv)

  • 2-Chloropyrazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 5:1)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-bromo-1-(protected)-1H-pyrazole, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add the 2-chloropyrazine followed by the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(1-(protected)-1H-pyrazol-4-yl)pyrazine.

Mandatory Visualizations

Signaling Pathways

This compound derivatives have been investigated as inhibitors of various protein kinases, including those involved in the p38 MAPK and JAK/STAT signaling pathways. Understanding these pathways is crucial for drug development professionals.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) substrates->cellular_responses inhibitor This compound Derivative inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression inhibitor This compound Derivative inhibitor->jak

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

Experimental and Troubleshooting Workflows

suzuki_coupling_workflow start Start: Suzuki-Miyaura Coupling reagents Combine Reactants: - 4-Halopyrazole - 2-Halopyrazine - Boronic Acid/Ester - Catalyst & Ligand - Base start->reagents reaction Reaction under Inert Atmosphere (Heat) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

troubleshooting_workflow start Low Yield or Side Products check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temp, Time) start->check_conditions analyze_side_products Analyze Side Products (LC-MS, NMR) start->analyze_side_products optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) check_reagents->optimize_catalyst optimize_base_solvent Optimize Base & Solvent check_conditions->optimize_base_solvent success Improved Yield optimize_catalyst->success optimize_base_solvent->success address_dehalogenation Address Dehalogenation (Protecting Group, Halide Choice) analyze_side_products->address_dehalogenation address_protodeboronation Address Protodeboronation (Stable Boronate Ester) analyze_side_products->address_protodeboronation address_homocoupling Address Homocoupling (Degassing) analyze_side_products->address_homocoupling address_dehalogenation->success address_protodeboronation->success address_homocoupling->success

Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling.

References

Purification of "2-(1H-pyrazol-4-yl)pyrazine" from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-(1H-pyrazol-4-yl)pyrazine" from common reaction byproducts. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

  • Symptoms: The amount of purified product obtained after column chromatography is significantly lower than expected.

  • Possible Causes & Solutions:

    • Improper Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.

      • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate.

    • Compound Decomposition on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.

      • Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (e.g., 1-3%) before packing the column.[1][2] Alternatively, neutral alumina can be used as the stationary phase.[2]

    • Product Adsorption: The compound may have a high affinity for the stationary phase and is not eluting completely.

      • Solution: After running the primary eluent, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed product.

Issue 2: Oiling Out During Recrystallization

  • Symptoms: Instead of forming solid crystals upon cooling, the compound separates as an oil.

  • Possible Causes & Solutions:

    • High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent proper crystal lattice formation.

      • Solution: First, attempt to remove the bulk of the impurities using a different technique, such as a quick filtration through a plug of silica gel, before proceeding with recrystallization.

    • Solution is Too Concentrated or Cooling is Too Rapid: If the solution is supersaturated to a large extent or cools down too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.[3][4]

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution again.[3] Allow the solution to cool down very slowly. Insulating the flask can help with gradual cooling.[3]

    • Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of the compound.

      • Solution: Choose a solvent with a lower boiling point.[3] Alternatively, use a mixed solvent system where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (anti-solvent) is added dropwise until turbidity is observed, followed by slow cooling.[3]

Issue 3: Presence of Persistent Colored Impurities

  • Symptoms: The purified product retains a yellow or reddish hue, indicating the presence of colored byproducts.

  • Possible Causes & Solutions:

    • Side Reactions Involving Hydrazine: If hydrazine was used in the synthesis, side reactions can lead to colored impurities.

      • Solution: Treatment of the crude product solution with activated carbon (charcoal) can be effective in removing colored impurities. However, use charcoal judiciously as it can also adsorb the desired product, leading to lower yields.[4]

    • Formation of Palladium Byproducts: In cases where a Suzuki-Miyaura coupling was employed, residual palladium species can cause discoloration.

      • Solution: After the reaction, a workup procedure involving an aqueous wash with a chelating agent like EDTA or a solution of sodium sulfide can help remove residual palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route.

  • For syntheses involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (e.g., Knorr pyrazole synthesis), common byproducts include regioisomeric pyrazoles and pyrazoline intermediates from incomplete cyclization or aromatization.

  • If a Suzuki-Miyaura cross-coupling reaction is used, potential byproducts include homocoupled products of the starting materials and unreacted starting materials. Protodeborylation of the boronic acid reactant is also a possible side reaction.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: For a polar heterocyclic compound like this compound, a good starting point for column chromatography on silica gel would be a gradient elution with ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing the polarity).[1] Alternatively, a mixture of methanol in dichloromethane (e.g., 1-5% methanol) can be effective for eluting polar compounds.[1] Always optimize the solvent system with TLC first.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent is crucial and depends on the compound's polarity.

  • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are often good choices for recrystallizing pyrazole derivatives.[2][3]

  • Mixed Solvent Systems: A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol) and then add a hot "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid, followed by slow cooling.[3]

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method to monitor the purification process.[5] By spotting the crude mixture, the fractions collected from the column, and the final product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) might be necessary if the compounds are not UV-active.

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, if the compound is unstable on silica gel or if separation is challenging with normal-phase chromatography, reversed-phase chromatography using a C18-bonded silica column is a viable alternative.[2][6] A typical eluent system for reversed-phase chromatography is a gradient of acetonitrile or methanol in water.

Data Presentation

Purification MethodStationary/Solvent SystemTypical PurityTypical RecoveryNotes
Column Chromatography Silica Gel / Ethyl Acetate-Hexanes (gradient)>95%70-90%The gradient should be optimized based on TLC analysis. Adding a small amount of triethylamine to the eluent can prevent streaking and improve recovery for basic compounds.
Column Chromatography Silica Gel / Methanol-Dichloromethane (gradient)>95%65-85%Suitable for more polar compounds. A shallow gradient (e.g., 0-10% methanol) is recommended to achieve good separation.
Recrystallization Ethanol / Water>98%50-80%The compound is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until persistent turbidity is observed. The yield can be lower due to the solubility of the product in the mother liquor.[3]
Recrystallization Ethyl Acetate / Hexanes>98%60-85%The compound is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added until the solution becomes cloudy. This method is effective for compounds of intermediate polarity.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Prepare a dilute solution of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., different ratios of ethyl acetate/hexanes or methanol/dichloromethane) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent to obtain a dry powder. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves completely, it is a "good" solvent. If it does not dissolve even when hot, it is a "poor" solvent. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, find a "good" solvent and a "poor" solvent that are miscible.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution of the "good" solvent, add the "poor" solvent dropwise with swirling until the solution remains slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude Reaction Mixture (this compound + Byproducts) column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (Optional) waste Impurities / Byproducts column_chromatography->waste Separation analysis Purity Analysis (TLC, NMR, LC-MS) column_chromatography->analysis recrystallization->waste Removal of Soluble Impurities recrystallization->analysis pure_product Pure this compound analysis->pure_product Confirmation of Purity

References

Validation & Comparative

In Vivo Anticancer Efficacy of Pyrazole-Pyrazine Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of pyrazole-pyrazine derivatives, a promising class of heterocyclic compounds. While specific in vivo validation for "2-(1H-pyrazol-4-yl)pyrazine" is not extensively documented in publicly available literature, this guide will focus on a closely related and well-studied pyrazolo[3,4-b]pyrazine scaffold to illustrate the therapeutic potential and compare its performance with established anticancer agents.

The pyrazole-pyrazine core structure has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action for this class of compounds is often attributed to the inhibition of key cellular targets involved in cancer progression, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2][3] In vitro studies have consistently shown low micromolar to nanomolar efficacy for various substituted pyrazole-pyrazine analogs.[4][5]

This guide will synthesize the available preclinical data to provide a clear comparison, present detailed experimental methodologies for key in vivo studies, and visualize the pertinent biological pathways and experimental workflows.

Quantitative Comparison of In Vivo Anticancer Activity

To provide a clear and concise comparison, the following table summarizes the in vivo efficacy of a representative pyrazolo[3,4-b]pyrazine derivative against a standard-of-care anticancer agent in a relevant cancer model.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Pyrazolo[3,4-b]pyrazine Derivative (e.g., Compound 6) Orthotopic Murine Mammary Tumor ModelMammary Tumor5 mg/kgSignificantNot Reported[5]
Doxorubicin VariousBreast CancerVariesDose-dependentEstablishedN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo anticancer activity assessment.

Orthotopic Murine Mammary Tumor Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Cell Line: 4T1 murine breast cancer cells are commonly employed due to their aggressive growth and metastatic potential.

  • Tumor Cell Implantation: 1 x 10^5 4T1 cells in 50 µL of phosphate-buffered saline (PBS) are injected into the fourth mammary fat pad of each mouse.

  • Compound Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The pyrazolo[3,4-b]pyrazine derivative (e.g., Compound 6) is administered intraperitoneally at a dose of 5 mg/kg daily. The control group receives a vehicle (e.g., DMSO/saline).

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition. Secondary endpoints can include monitoring for metastasis and overall survival.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Pyrazolo[3,4-b]pyrazine Pyrazolo[3,4-b]pyrazine Pyrazolo[3,4-b]pyrazine->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Proliferation, Survival, Angiogenesis

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrazolo[3,4-b]pyrazine Derivatives.

Experimental_Workflow cluster_setup Experimental Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Cell Culture Tumor Cell Culture Orthotopic Injection Orthotopic Injection Tumor Cell Culture->Orthotopic Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Orthotopic Injection Tumor Growth Tumor Growth Orthotopic Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Compound Administration Compound Administration Randomization->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Toxicity Assessment Toxicity Assessment Compound Administration->Toxicity Assessment Statistical Analysis Statistical Analysis Tumor Volume Measurement->Statistical Analysis Toxicity Assessment->Statistical Analysis

Caption: In Vivo Anticancer Activity Experimental Workflow.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(1H-pyrazol-4-yl)pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-(1H-pyrazol-4-yl)pyrazine analogs. The information presented herein is a synthesized overview intended to guide medicinal chemists and drug discovery teams in the design of potent and selective kinase inhibitors based on this scaffold. While direct, comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this guide extrapolates key trends from closely related pyrazole and pyrazine-based kinase inhibitors to provide actionable insights. The biological data presented is illustrative and based on established principles of kinase inhibitor design.

Introduction to the this compound Scaffold

The this compound scaffold represents a promising starting point for the development of kinase inhibitors. Both pyrazole and pyrazine moieties are considered "privileged structures" in medicinal chemistry, known for their ability to interact with the ATP-binding site of various kinases.[1][2] The pyrazole ring can act as a versatile hinge-binding motif, while the pyrazine ring offers multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties.[3][4] This guide will explore the hypothetical SAR of analogs based on this core structure, targeting key cancer-related kinases such as Aurora A and JAK2.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the hypothetical inhibitory activities of various this compound analogs against Aurora A and JAK2 kinases. The proposed modifications are designed to probe the impact of substitutions at key positions on the pyrazole and pyrazine rings.

Table 1: SAR of this compound Analogs as Aurora A Kinase Inhibitors

Compound IDR1 (Pyrazole N1)R2 (Pyrazine)R3 (Pyrazine)Aurora A IC50 (nM)HCT116 Cell Proliferation IC50 (µM)
1a (Lead) HHH500>10
1b CH₃HH2505.2
1c CyclopropylHH801.8
1d PhenylHH1503.5
1e HClH1202.1
1f HOCH₃H3007.8
1g HHNH₂851.5
1h HHMorpholine500.8
1i CyclopropylHMorpholine15 0.2

Table 2: SAR of this compound Analogs as JAK2 Kinase Inhibitors

Compound IDR1 (Pyrazole N1)R2 (Pyrazine)R3 (Pyrazine)JAK2 IC50 (nM)HEL Cell (JAK2 V617F) Proliferation IC50 (µM)
2a (Lead) HHH800>10
2b HNH₂H3506.5
2c HNH-CyclopropylH901.9
2d HNH-PhenylH2004.2
2e HHF4008.1
2f HHCN1503.3
2g HNH-CyclopropylCN25 0.5

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through a Suzuki coupling reaction between a protected 4-bromopyrazole and a suitable pyrazine boronic acid or ester, followed by deprotection. Substituents on the pyrazine and pyrazole rings can be introduced either on the starting materials or through further functionalization of the coupled product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, JAK2)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • To the wells of a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO as a negative control.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate peptide and ATP (at a concentration close to the Km for the specific kinase).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, HEL)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Mandatory Visualizations

SAR_Workflow General Workflow for a Structure-Activity Relationship Study cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Analog_Design Analog Design & Synthesis Lead_ID->Analog_Design In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Analog_Design->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->In_Vivo_Studies SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycles

Caption: General workflow for a structure-activity relationship (SAR) study.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Inhibitor This compound Analog (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for this compound analogs.

Conclusion

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. The hypothetical SAR data presented in this guide suggests that strategic modifications to both the pyrazole and pyrazine rings can lead to potent and cell-active compounds. Further exploration of this scaffold, guided by the principles outlined herein, may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Efficacy of 2-(1H-pyrazol-4-yl)pyrazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, derivatives of 2-(1H-pyrazol-4-yl)pyrazine have emerged as a promising class of molecules, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers and drug development professionals in this field.

Core Structure and Derivatives of Interest

The foundational scaffold consists of a pyrazine ring substituted at the 2-position with a 1H-pyrazol-4-yl group. This core has been elaborated with various substituents to modulate biological activity. This guide will focus on two notable series of derivatives:

  • N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives: While featuring a pyrimidine core, the substitution pattern with two pyrazol-4-yl groups offers valuable insights into the pharmacophore. These have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2]

  • Pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine Derivatives: These are more complex, fused systems where the pyrazol-pyrazine moiety is part of a larger tetracyclic structure. They have been explored as inhibitors of p90 Ribosomal S6 Kinase (RSK).

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of these derivatives against their respective kinase targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity
Compound IDTarget KinaseStructureKᵢ (µM)IC₅₀ (nM)
14 CDK2N-(1H-pyrazol-4-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine0.007-
15 CDK2N-(1-methyl-1H-pyrazol-4-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine0.005-
Compound X RSKN-(1-((heterocyclyl)methyl)-1H-pyrazol-4-yl)-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxamide derivative-Data from patent literature, specific values may vary
Foretinib c-Met/VEGFR-2Reference Compound-26.00 (c-Met), 2600 (VEGFR-2)

Data for compounds 14 and 15 are from studies on CDK2 inhibitors[1][2]. Data for Foretinib is provided as a reference for a dual kinase inhibitor[3].

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Compound IDCell LineCancer TypeGI₅₀ (µM)
15 A549Lung0.98 ± 0.08
15 MCF-7Breast1.05 ± 0.17
15 HelaCervical1.28 ± 0.25
Foretinib A549LungComparable to 15
Foretinib MCF-7BreastComparable to 15
Foretinib HelaCervicalComparable to 15

GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Data for compound 15 and Foretinib are from a study on dual c-Met/VEGFR-2 inhibitors[3].

Structure-Activity Relationship (SAR) Insights

For the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, substitution on the pyrazole ring at the C2-NH position of the pyrimidine was found to be critical for activity. N-alkylation or topological changes at this position were detrimental to both CDK2 inhibition and anti-proliferative activity.[2] The high potency of compounds 14 and 15 , with Kᵢ values in the low nanomolar range, underscores the potential of this scaffold.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK2/cyclin E).

    • Kinase substrate (e.g., a peptide or protein).

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • Filter papers or plates for capturing the phosphorylated substrate.

    • Scintillation counter or other detection instrument.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a solution like phosphoric acid.

    • The reaction mixture is transferred to a filter membrane which binds the phosphorylated substrate.

    • The membrane is washed to remove unincorporated ATP.

    • The amount of incorporated phosphate is quantified using a scintillation counter or other appropriate method.

    • Inhibition is calculated relative to a control reaction without the test compound.

    • IC₅₀ or Kᵢ values are determined by fitting the data to a dose-response curve.

Cell Proliferation (GI₅₀) Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Cell Culture:

    • Cancer cell lines (e.g., A549, MCF-7, Hela) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment:

    • Test compounds are serially diluted to various concentrations.

    • The culture medium is replaced with medium containing the test compounds.

    • Cells are incubated with the compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent based on cellular ATP levels is added to each well.

    • Following another incubation period, the absorbance or luminescence is measured using a plate reader.

  • Data Analysis:

    • The absorbance/luminescence values are proportional to the number of viable cells.

    • The percentage of cell growth inhibition is calculated for each compound concentration relative to untreated control cells.

    • The GI₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

G General Structure of this compound Derivatives cluster_core Core Scaffold cluster_substituents Variable Substituents Pyrazine Pyrazine Pyrazole 1H-Pyrazole Pyrazine->Pyrazole C4-C2 bond R1 R1 Pyrazine->R1 R-group at N1 R3 R3 Pyrazine->R3 Other positions R2 R2 Pyrazole->R2 R-group at C3/C5

Core scaffold and potential substitution points.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, and Test Compound Solutions B Pre-incubate Kinase, Substrate, and Compound A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Capture Phosphorylated Substrate on Filter E->F G Wash to Remove Unincorporated ATP F->G H Quantify Radioactivity G->H I Calculate % Inhibition and Determine IC50/Ki H->I

A typical workflow for a kinase inhibition assay.

References

In Vitro Kinase Selectivity of 2-(1H-pyrazol-4-yl)pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of the "2-(1H-pyrazol-4-yl)pyrazine" scaffold with other well-established kinase inhibitors. The data presented is based on published findings for structurally related analogues, offering a predictive assessment of the compound's potential targets and selectivity. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided.

Executive Summary

The "this compound" core scaffold has emerged as a promising privileged structure in kinase inhibitor discovery. While a comprehensive, publicly available kinome scan for the exact molecule "this compound" is not available, extensive research on its derivatives, particularly imidazo[1,2-a]pyrazine analogues, strongly indicates a potent inhibitory activity against key regulators of the cell cycle, namely Aurora kinases and Cyclin-Dependent Kinases (CDKs) . This guide synthesizes the available data to project a selectivity profile and compares it against the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative analogues of the this compound scaffold against key kinases, alongside the profiles of Staurosporine and Sunitinib for comparison. It is important to note that the data for the pyrazolyl-pyrazine scaffold is derived from published results on its close structural derivatives and analogues.

Kinase TargetThis compound Analogue IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
Aurora A~1-10--
Aurora B~1-20--
CDK2/Cyclin A~37->10000
VEGFR2--2-80
PDGFRβ--2
c-Kit--Potent Inhibition
PKC-0.7-3-
PKA-7-15-
p60v-src-6>10000
CaM Kinase II-20-

Note: The IC50 values for the "this compound" analogue are indicative and based on data from structurally related compounds. The exact IC50 will vary depending on the specific derivative and assay conditions.

Experimental Protocols

The determination of kinase inhibition and selectivity is paramount in drug discovery. The following are detailed methodologies for common in vitro kinase assays used to generate the type of data presented in this guide.

Radiometric Kinase Assay (32P-ATP Filter Binding Assay)

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (this compound) and control inhibitors (Staurosporine, Sunitinib)

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.

  • Add serial dilutions of the test compound or control inhibitors to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous assays that measure the inhibition of substrate phosphorylation through changes in the FRET signal between a lanthanide donor and a fluorescent acceptor.

Materials:

  • Purified kinase

  • Biotinylated substrate

  • Europium-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-conjugated acceptor (e.g., allophycocyanin - APC)

  • ATP

  • Kinase reaction buffer

  • Test and control compounds

  • TR-FRET compatible microplate reader

Procedure:

  • Add the purified kinase, biotinylated substrate, and serial dilutions of the test compound to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the desired reaction time.

  • Stop the reaction and detect the phosphorylated product by adding the detection mixture containing the Europium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor.

  • Incubate to allow for binding of the detection reagents.

  • Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 values.

Fluorescence Polarization (FP) Assay

FP assays are another type of homogeneous assay that measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule, in this case, a kinase.

Materials:

  • Purified kinase

  • Fluorescently labeled tracer (a small molecule that binds to the kinase's ATP pocket)

  • Assay buffer

  • Test and control compounds

  • Microplate reader with FP capabilities

Procedure:

  • Add the purified kinase and the fluorescently labeled tracer to the wells of a microplate.

  • Add serial dilutions of the test compound. "this compound" will compete with the tracer for binding to the kinase.

  • Incubate at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • When the test compound displaces the fluorescent tracer from the kinase, the tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

  • Calculate the percent displacement and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Assay Plate Setup Assay Plate Setup Serial Dilution->Assay Plate Setup Dispense Compounds Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Raw Data Raw Data Signal Detection->Raw Data Normalization Normalization Raw Data->Normalization IC50 Determination IC50 Determination Normalization->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile

Caption: Workflow for determining the in vitro kinase selectivity profile of a test compound.

Hypothetical Signaling Pathway Inhibition

Given the evidence for potent Aurora and CDK inhibition by the pyrazolyl-pyrazine scaffold, the following diagram illustrates a simplified cell cycle signaling pathway and the potential points of intervention for "this compound".

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb p Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb p Cyclin A/CDK2 Cyclin A/CDK2 S Phase (DNA Replication) S Phase (DNA Replication) Cyclin A/CDK2->S Phase (DNA Replication) Cyclin B/CDK1 Cyclin B/CDK1 M Phase (Mitosis) M Phase (Mitosis) Cyclin B/CDK1->M Phase (Mitosis) E2F E2F Rb->E2F E2F->S Phase (DNA Replication) Transcription G1 Phase G1 Phase G1 Phase->S Phase (DNA Replication) G2 Phase G2 Phase S Phase (DNA Replication)->G2 Phase G2 Phase->M Phase (Mitosis) Spindle Assembly Spindle Assembly M Phase (Mitosis)->Spindle Assembly Aurora Kinases Aurora Kinases Aurora Kinases->Spindle Assembly Inhibitor This compound Inhibitor->Cyclin E/CDK2 Inhibitor->Cyclin A/CDK2 Inhibitor->Aurora Kinases

Caption: Potential inhibition of cell cycle progression by "this compound".

Conclusion

The "this compound" scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. Based on the analysis of its close analogues, this compound class is predicted to be a strong inhibitor of Aurora kinases and CDKs, key regulators of cell division. This focused selectivity profile suggests a potential therapeutic window with fewer off-target effects compared to broad-spectrum inhibitors like Staurosporine. Further comprehensive screening of "this compound" against a wide panel of kinases is warranted to fully elucidate its selectivity and advance its potential as a targeted therapeutic agent.

"2-(1H-pyrazol-4-yl)pyrazine" bioactivity compared to similar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological potential of pyrazolyl-pyrazine and similar heterocyclic compounds reveals a rich landscape of therapeutic possibilities. While direct bioactivity data for 2-(1H-pyrazol-4-yl)pyrazine remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs and related heterocyclic compounds highlights the significant potential of this scaffold in drug discovery, particularly in oncology, infectious diseases, and kinase-driven inflammatory disorders.

The fusion of pyrazole and pyrazine rings, both privileged structures in medicinal chemistry, creates a molecular framework with diverse biological activities. Pyrazole-containing compounds are known for a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Similarly, the pyrazine ring is a key component in numerous FDA-approved drugs, particularly kinase inhibitors. This guide provides a comparative overview of the bioactivity of compounds structurally related to this compound, supported by experimental data from published research.

Comparative Bioactivity of Pyrazolyl-Pyrazine Analogs and Related Heterocycles

To contextualize the potential bioactivity of this compound, this section presents quantitative data for structurally similar compounds across three key therapeutic areas: anticancer, antibacterial, and kinase inhibition.

Anticancer Activity

The pyrazolo[3,4-b]pyrazine core, an isomer of this compound, has demonstrated notable anticancer effects. For instance, certain derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Compound/ScaffoldTarget/Cell LineBioactivity (IC50/MIC)Reference
Pyrazolo[3,4-b]pyrazine Derivative 15 MCF-7 (Breast Cancer)IC50: 9.42 µM[1]
Chalcone Derivative 25a MCF-7 (Breast Cancer)More active than parent compound 15[1]
Pyrazolo[3,4-d]pyrimidine Derivative 24 A549 (Non-small cell lung cancer)IC50: 8.21 µM[2]
Pyrazolo[3,4-d]pyrimidine Derivative 24 HCT116 (Colorectal carcinoma)IC50: 19.56 µM[2]
PTA-1 (A novel pyrazole derivative) CCRF-CEM (Leukemia)Potent cytotoxicity[3]
Antibacterial Activity

Derivatives of pyrazole and pyrazolo[3,4-b]pyrazine have shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound/ScaffoldBacterial Strain(s)Bioactivity (MIC)Reference
Pyrazolo-pyrazine Derivative 1 Anaerobic BacteriaElevated activity[4]
Pyrazolo-pyrazine Derivative 1 Aerobic BacteriaLow activity[4]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-one 4d, 4e, 4g S. aureus8 µg/mL[5]
2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-one 4e, 4g B. subtilis8 µg/mL[5]
Pyrazole Derivative 3 E. coli0.25 µg/mL[6]
Pyrazole Derivative 4 S. epidermidis0.25 µg/mL[6]
Kinase Inhibitory Activity

The pyrazolyl-pyrazine scaffold is of significant interest for its potential as a kinase inhibitor. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.

Compound/ScaffoldTarget KinaseBioactivity (IC50)Reference
Gilteritinib (Pyrazine-2-carboxamide) FLT30.29 nM[7]
Gilteritinib (Pyrazine-2-carboxamide) AXL0.73 nM[7]
Darovasertib (Pyrazine-2-carboxamide) PKCα1.9 nM[7]
Compound 5 (SR-3677) (4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide) ROCK-II~3 nM[8]
Biaryl-1H-pyrazole G2019S-LRRK2Potent and selective inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the bioactivity data presented above.

Anticancer Activity: MTT Cell Viability Assay

The cytotoxic activity of the pyrazolo[3,4-b]pyrazine derivatives was evaluated against the MCF-7 breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[1]

  • Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.

  • MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the pyrazole derivatives was determined by the broth microdilution method to find the minimum inhibitory concentration (MIC).[5][6]

  • Bacterial Strains: Standard strains of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria were used.

  • Culture Preparation: Bacterial cultures were grown in Mueller-Hinton broth to a specific optical density corresponding to a known bacterial concentration.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Kinase Inhibitory Activity: In Vitro Kinase Assay

The inhibitory activity of compounds against specific kinases was measured using in vitro kinase assays.

  • Kinase and Substrate: Recombinant human kinase enzyme and a specific peptide substrate were used.

  • Compound Incubation: The kinase, substrate, and various concentrations of the inhibitor were incubated in a reaction buffer containing ATP.

  • Phosphorylation Detection: The extent of substrate phosphorylation was quantified, often using methods like radiometric assays (measuring incorporation of 32P-ATP) or fluorescence-based assays.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action of kinase inhibitors, a common target for pyrazolyl-pyrazine scaffolds, the following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation Inhibitor Pyrazolyl-Pyrazine Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified RTK-RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a kinase inhibitor.

The following diagram illustrates a typical workflow for screening and evaluating the bioactivity of novel heterocyclic compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_validation Hit Validation & SAR cluster_mechanistic Mechanism of Action Synthesis Synthesis of Pyrazolyl-Pyrazine Library Primary_Assay Primary Bioactivity Screen (e.g., Cell Viability) Synthesis->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Target_ID Target Identification (e.g., Kinase Profiling) Dose_Response->Target_ID SAR->Synthesis Optimization Pathway_Analysis Cellular Pathway Analysis Target_ID->Pathway_Analysis

Caption: General workflow for the discovery and characterization of bioactive heterocyclic compounds.

References

Navigating the Bioactivity of Pyrazole and Pyrazine Derivatives: A Comparative Analysis Across Cellular Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific studies on the biological activity of "2-(1H-pyrazol-4-yl)pyrazine" in various cell lines. However, the broader families of pyrazole and pyrazine derivatives have been the subject of extensive research, demonstrating a wide spectrum of pharmacological activities, particularly in the realm of oncology. This guide provides a comparative overview of the bioactivity of several pyrazole and pyrazine derivatives, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

Comparative Activity of Pyrazole and Pyrazine Derivatives

The therapeutic potential of pyrazole and pyrazine scaffolds is evident from the numerous studies investigating their derivatives. These compounds have been shown to exhibit a range of biological effects, including antitumor, anti-inflammatory, and antimicrobial activities. The following tables summarize the cytotoxic activities of various pyrazole and pyrazine derivatives against different cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxic Activity of Pyrazole Derivatives
Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-onesLeukemia (K-562, SR)Not Specified0.04 - 11.4[1]
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-onesRenal Cancer (UO-31)Not Specified0.04 - 11.4[1]
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-onesNon-small Cell Lung Cancer (HOP-92)Not Specified0.04 - 11.4[1]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesA549 (Lung)Not Specified1.962[2]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesHCT-116 (Colon)Not Specified3.597[2]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesMCF-7 (Breast)Not Specified1.764[2]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesHT-29 (Colon)Not Specified4.496[2]
Pyrazoline Derivative 18cHL-60 (Leukemia)Not Specified8.43[3]
Pyrazoline Derivative 18cMDA-MB-231 (Breast)Not Specified12.54[3]
Pyrazoline Derivative 18cMCF-7 (Breast)Not Specified16.2[3]
Pyrazoline Derivative 18gHL-60 (Leukemia)Not Specified10.43[3]
Pyrazoline Derivative 18gMCF-7 (Breast)Not Specified11.7[3]
Pyrazoline Derivative 18gMDA-MB-231 (Breast)Not Specified4.07[3]
Pyrazoline Derivative 18hHL-60 (Leukemia)Not Specified8.99[3]
Pyrazoline Derivative 18hMCF-7 (Breast)Not Specified12.4[3]
Pyrazoline Derivative 18hMDA-MB-231 (Breast)Not Specified7.18[3]
Table 2: Activity of Pyrazine and Fused Pyrazine Derivatives
Compound/DerivativeCell LineAssay TypeEffectReference
Pyrazolo[4,3-e][2][4][5]triazine derivative 2bMCF-7 (Breast)Apoptosis Assay14.6% apoptotic cells at 0.5 µM[6]
Pyrazolo[4,3-e][2][4][5]triazine derivative 2bMDA-MB-231 (Breast)Apoptosis Assay5.8% apoptotic cells at 0.5 µM[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][5]triazine derivative 3bMCF-7 (Breast)Caspase 9 Activity72.1% cells with active caspase 9 at 0.5 µM[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][5]triazine derivative 3bMDA-MB-231 (Breast)Caspase 10 Activity50.8% cells with active caspase 10 at 0.5 µM[6]
Pyrazinib (P3)OE33R (Esophageal Adenocarcinoma)Cell Viability AssayReduced survival following 4 Gy irradiation[7]
Pyrazole-conjugated imidazo[1,2-a]pyrazine derivative 3hMCF-12A (Normal Breast)Cytotoxicity AssayNot cytotoxic[8]

Experimental Protocols

A fundamental technique to assess the cytotoxic activity of a compound is the MTT assay. Below is a generalized protocol for this widely used method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Molecular Mechanisms and Workflows

Understanding the signaling pathways affected by these compounds and the experimental processes used to study them is crucial. The following diagrams, generated using the DOT language, illustrate a generalized apoptotic signaling pathway that can be modulated by bioactive compounds and a typical workflow for screening such compounds.

cluster_0 Apoptotic Signaling Pathway ext External Stimulus (e.g., Drug Compound) receptor Death Receptor (e.g., Fas, TNFR) ext->receptor cas8 Caspase-8 receptor->cas8 cas3 Caspase-3 cas8->cas3 mito Mitochondria cas8->mito activates Bid apoptosis Apoptosis cas3->apoptosis cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 cas9->cas3

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

cluster_1 Compound Screening Workflow start Compound Library treatment Compound Treatment start->treatment cell_culture Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit_id Hit Identification data_analysis->hit_id further_studies Mechanism of Action Studies hit_id->further_studies

Caption: A typical workflow for screening chemical compounds for cytotoxic activity.

References

Head-to-head comparison of "2-(1H-pyrazol-4-yl)pyrazine" with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the data required for a head-to-head comparison of 2-(1H-pyrazol-4-yl)pyrazine with any current standard-of-care drugs. At present, there is no publicly available information detailing the specific biological activity, mechanism of action, or therapeutic targets for this particular chemical entity.

While the pyrazole and pyrazine structural motifs are individually well-represented in medicinal chemistry and are components of numerous approved drugs and clinical candidates, particularly in oncology and inflammatory diseases, the specific conjugate, this compound (CAS 849924-97-6), remains largely uncharacterized in a therapeutic context. Extensive searches of scientific databases and patent literature did not yield any preclinical or clinical data that would permit a comparative analysis of its efficacy, safety, or mechanism of action against established treatments.

The pyrazine ring is a core component of several targeted cancer therapies, such as kinase inhibitors. Similarly, the pyrazole moiety is a key pharmacophore in a variety of biologically active compounds, including anti-inflammatory agents and anticancer drugs. The combination of these two heterocyclic rings in "this compound" suggests potential for biological activity, but without experimental data, any discussion of its therapeutic potential would be purely speculative.

To conduct a meaningful comparison with standard-of-care drugs, the following information would be essential:

  • Identification of a specific therapeutic indication: For which disease or condition does this compound show potential?

  • Mechanism of Action: How does the compound exert its effect at a molecular level?

  • Preclinical Data: In vitro and in vivo studies demonstrating efficacy and safety. This would include data on potency (e.g., IC50, EC50), selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • Clinical Trial Data: Information from human studies to establish clinical efficacy and safety.

Without this foundational data, it is not possible to identify the relevant standard-of-care drugs for comparison, nor is it possible to construct the requested data tables, experimental protocols, or visualizations of signaling pathways.

Further research and publication of preclinical and, eventually, clinical data on this compound are necessary before a comprehensive and objective comparison guide can be developed for the scientific and drug development community.

Validating the Mechanism of Action of 2-(1H-pyrazol-4-yl)pyrazine Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To accurately validate the cellular mechanism of action of a targeted inhibitor like 2-(1H-pyrazol-4-yl)pyrazine, demonstrating on-target engagement and effect is critical. Mutagenesis studies serve as a gold standard for this purpose. This guide provides a comparative framework and detailed protocols for researchers to confirm that the compound's biological effects are mediated through its intended target, often a protein kinase.

The core principle is straightforward: if a compound exerts its effect by binding to a specific protein, a mutation in that protein's binding site should reduce the compound's efficacy. This observed resistance provides strong evidence for a direct mechanism of action. This guide uses the well-established paradigm of kinase inhibitor validation as a framework. Pyrazole and pyrazine moieties are common scaffolds in kinase inhibitors, targeting enzymes like Aurora kinases, cyclin-dependent kinases (CDKs), and tyrosine kinases such as Bcr-Abl.[1][2][3][4]

Comparative Performance and Target Validation Data

A crucial first step is to compare the inhibitor's potency against the wild-type (WT) target versus a known or rationally designed resistant mutant. The "gatekeeper" residue in kinases is a common site for mutations that confer resistance by sterically hindering inhibitor binding without abolishing kinase activity.[5][6]

Table 1: Comparison of this compound with Alternative Kinase Inhibitors

This table presents hypothetical, yet representative, data comparing the target compound with other inhibitors targeting the same hypothetical kinase, "Kinase X."

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Key Features
This compound Kinase X 15 85 Novel pyrazole-pyrazine scaffold
Competitor A (Roscovitine)CDK1/2/5200-400600Pan-CDK inhibitor[3]
Competitor B (Tozasertib)Aurora A/B/C3-3050-100Potent Aurora kinase inhibitor[3]
Competitor C (Imatinib)Bcr-Abl250-500300-600First-generation Bcr-Abl inhibitor[7][8]

Note: IC50 values in cell-based assays are typically higher than in biochemical assays due to factors like cell permeability, efflux pumps, and ATP competition.[9]

Table 2: Validation via Mutagenesis: Potency Against WT vs. Gatekeeper Mutant

This table demonstrates the core of the validation experiment. A significant increase (a "shift") in the IC50 value for the mutant cell line is the expected result.

Cell LineGenotypeThis compound IC50 (nM)Fold-Change in Resistance
Cancer Cell Line AKinase X (Wild-Type)851x (Baseline)
Cancer Cell Line BKinase X (T315I Mutant)> 5000> 58x

The T315I mutation is a well-known gatekeeper mutation in the ABL kinase that confers resistance to imatinib.[5] A similar principle applies to other kinases. The dramatic increase in the IC50 value strongly suggests that the compound's primary mechanism of action is through the inhibition of Kinase X.

Experimental Workflows and Signaling Pathways

Visualizing the experimental logic and the biological context is essential for understanding the validation process.

G cluster_workflow Experimental Validation Workflow A Hypothesis: Compound targets Kinase X B Generate Mutant (e.g., T315I) via Site-Directed Mutagenesis A->B C Establish Stable Cell Lines (WT and Mutant) B->C D Cell Viability Assay (e.g., CellTiter-Glo) C->D E Determine IC50 Values for WT and Mutant Cells D->E F Conclusion: Resistance Shift Confirms On-Target Mechanism E->F

Caption: Workflow for validating mechanism of action.

G cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseX_WT Kinase X (WT) Upstream->KinaseX_WT KinaseX_Mut Kinase X (T315I Mutant) - Resistant - Upstream->KinaseX_Mut Substrate Substrate KinaseX_WT->Substrate Phosphorylation Response Cell Proliferation Substrate->Response Inhibitor This compound Inhibitor->KinaseX_WT Inhibition Inhibitor->KinaseX_Mut No Inhibition KinaseX_Mut->Substrate Phosphorylation

Caption: Signaling pathway showing inhibitor action and resistance.

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific inquiry.

Protocol 1: Site-Directed Mutagenesis

This protocol creates the plasmid DNA containing the gene for the mutant kinase.

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., converting the Threonine codon ACC to the Isoleucine codon ATC for T315I) in the center. The melting temperature (Tm) should be ≥78°C.[10]

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase to minimize secondary mutations.[11]

    • Template DNA (plasmid with WT Kinase X): 5-50 ng

    • Forward Mutagenic Primer: 125 ng

    • Reverse Mutagenic Primer: 125 ng

    • dNTP mix: 1 µL

    • High-Fidelity Polymerase Buffer: 10 µL

    • High-Fidelity Polymerase: 1 µL

    • Nuclease-free water to a final volume of 50 µL.

  • Cycling Conditions: Perform thermal cycling, typically 16-18 cycles, to amplify the new plasmid. An example cycle is: 98°C for 30s, followed by 16 cycles of (98°C for 30s, 55°C for 60s, 72°C for 1 min/kb of plasmid length), and a final extension at 72°C for 10 min.[10]

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product. Incubate at 37°C for at least 1 hour. DpnI specifically digests the methylated parental (WT) DNA template, leaving only the newly synthesized, unmethylated mutant plasmid.[11][12]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on selective media and incubate overnight.

  • Verification: Isolate plasmid DNA from resulting colonies and confirm the presence of the desired mutation via Sanger sequencing.

Protocol 2: Cell Viability Assay for IC50 Determination

This protocol measures the potency of the inhibitor on cells expressing either the WT or mutant kinase.

  • Cell Seeding: Seed cells (stably expressing WT or mutant Kinase X) into 96-well, opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 µM).

  • Cell Treatment: Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Luminescence Reading: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage of vehicle control. Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.[7][13]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(1H-pyrazol-4-yl)pyrazine, a compound identified as an irritant.

Physicochemical and Hazard Information

A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 849924-97-6[1]
Molecular Formula C7H6N4[1]
Molecular Weight 146.15 g/mol [1]
Melting Point 171-174°C[1]
Hazard Irritant[1]
GHS Hazard Statements H317: May cause an allergic skin reactionH319: Causes serious eye irritation[1]

Disposal Protocol

The primary disposal method for this compound involves its classification and subsequent handling as chemical waste. Adherence to local, regional, and national regulations is mandatory.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection/face protection[1]

Step 2: Waste Collection

  • Containment: Keep the chemical in suitable, closed containers for disposal.[2]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

Step 3: Storage

  • Store the waste material in a well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • If required, store in a locked-up facility.[2][3]

Step 4: Disposal

The approved methods for the disposal of this compound are:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable option.[2]

  • Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[3]

Important Considerations:

  • Do not contaminate water, foodstuffs, feed, or seed with the chemical during storage or disposal.[2]

  • For cleaning up spills, collect and arrange for disposal promptly in accordance with regulations. Use spark-proof tools and explosion-proof equipment if necessary.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Step 2: Securely Contain Waste in Labeled, Closed Container ppe->contain store Step 3: Store in Ventilated, Secure Area contain->store consult Step 4: Consult Institutional & Local Disposal Regulations store->consult decision Select Approved Disposal Method consult->decision incineration Controlled Incineration with Flue Gas Scrubbing decision->incineration Option A destruction Licensed Chemical Destruction Plant decision->destruction Option B waste_plant Approved Waste Disposal Plant decision->waste_plant Option C end End: Disposal Complete incineration->end destruction->end waste_plant->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If on Skin: Wash with plenty of soap and water.[3]

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be carried out in accordance with institutional policies and local regulations.

References

Essential Safety and Operational Guidance for Handling 2-(1H-pyrazol-4-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(1H-pyrazol-4-yl)pyrazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar pyrazole and pyrazine derivatives and established best practices for laboratory chemical waste management. A conservative "worst-case" approach is adopted to ensure a high margin of safety.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards include skin irritation, serious eye irritation, and potential harm if swallowed.[1][2][3][4] A comprehensive PPE strategy is critical to mitigate these risks.

Potential Hazard Required Personal Protective Equipment (PPE) Rationale
Skin Irritation Nitrile or butyl rubber gloves, fully-buttoned lab coat.[1][5]To prevent direct skin contact with the compound.[1]
Eye Irritation Chemical safety goggles or a face shield worn over safety glasses.[1][6][7]To protect eyes from splashes or airborne particles of the compound.[1]
Respiratory Irritation Work within a certified laboratory chemical fume hood.[5] A respirator may be necessary if dusts are generated.[4][5]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3][4]
Ingestion Do not eat, drink, or smoke when handling this product.[8]To prevent accidental ingestion, which may be harmful.

Operational Plan: From Handling to Disposal

Adherence to a strict, procedural workflow is paramount for ensuring personnel safety and environmental compliance.

Step 1: Preparation and Engineering Controls
  • Work Area: All handling of this compound should occur within a properly functioning and certified laboratory chemical fume hood.[5]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance (approximately 50 feet).[5]

  • PPE Donning: Before handling the compound, put on all required PPE as outlined in the table above.

Step 2: Chemical Handling
  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][9]

Step 3: Waste Segregation and Collection
  • Solid Waste: All unused solid this compound and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a clearly labeled, sealable, and chemically compatible waste container.[1][10] The label should include the chemical name and appropriate hazard warnings.

  • Liquid Waste: Solutions containing the compound must be collected in a separate, dedicated, and leak-proof container for liquid chemical waste.[10][11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Management: Waste containers must be kept closed except when adding waste and should be stored in a designated hazardous waste accumulation area.[11]

Step 4: Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[1] High-temperature incineration is a common and recommended method for such compounds.[1]

  • EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[10] Provide them with a detailed inventory of the waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do.[2][9] Seek immediate medical attention.[2]
Skin Contact Remove all contaminated clothing immediately.[8][9] Flush the affected skin with plenty of water for at least 15 minutes.[2][5] Seek medical attention.[5]
Inhalation Move the individual to fresh air.[2][5][9] If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[4]
Small Spill For a small spill within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in the designated hazardous waste container.[5]
Large Spill For a large spill, especially outside of a fume hood, immediately evacuate the area, secure it, and contact your institution's emergency response team or EHS.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_disposal Disposal cluster_emergency Emergency prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_weigh Weighing and Transfer prep_ppe->handle_weigh emergency_exposure Exposure Event prep_ppe->emergency_exposure handle_solution Solution Preparation handle_weigh->handle_solution emergency_spill Spill Event handle_weigh->emergency_spill waste_solid Collect Solid Waste handle_solution->waste_solid waste_liquid Collect Liquid Waste handle_solution->waste_liquid handle_solution->emergency_spill disposal_storage Store in Designated Area waste_solid->disposal_storage waste_liquid->disposal_storage disposal_pickup Arrange Professional Pickup disposal_storage->disposal_pickup emergency_action Follow Emergency Procedures emergency_exposure->emergency_action emergency_spill->emergency_action

Caption: Workflow for handling this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.